8-pCPT-5'-AMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H17ClN5O7PS |
|---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H17ClN5O7PS/c17-7-1-3-8(4-2-7)31-16-21-10-13(18)19-6-20-14(10)22(16)15-12(24)11(23)9(29-15)5-28-30(25,26)27/h1-4,6,9,11-12,15,23-24H,5H2,(H2,18,19,20)(H2,25,26,27)/t9-,11?,12+,15-/m1/s1 |
InChI Key |
FAGBMJWRFRHMCM-BWIWHEPQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 8-pCPT-cAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP), a key research tool in the study of cyclic AMP (cAMP) signaling pathways. This document will delve into its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function, with a focus on its role as a selective activator of Exchange protein directly activated by cAMP (Epac).
Core Mechanism of Action: Selective Epac Activation
8-pCPT-cAMP is a cell-permeant analog of cAMP that functions as a selective activator of the Epac family of proteins (Epac1 and Epac2).[1][2] Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, 8-pCPT-cAMP exhibits a strong preference for Epac, making it an invaluable tool for dissecting the distinct roles of these two major cAMP effectors.[1][3]
The selectivity of 8-pCPT-cAMP for Epac is conferred by the 8-pCPT substitution on the adenine (B156593) ring of the cAMP molecule. This modification enhances its binding affinity for the cyclic nucleotide-binding (CNB) domain of Epac while being a weak activator of PKA.[3] Upon binding to the CNB domain of Epac, 8-pCPT-cAMP induces a conformational change in the protein. This change relieves the autoinhibitory interaction between the regulatory and catalytic domains of Epac, leading to the activation of its guanine (B1146940) nucleotide exchange factor (GEF) activity for the small G-proteins Rap1 and Rap2.[4]
A more potent and cell-permeable derivative, 8-pCPT-2'-O-Me-cAMP, and its acetoxymethyl ester prodrug, 8-pCPT-2'-O-Me-cAMP-AM, are often used in cellular studies.[5] The acetoxymethyl ester group in 8-pCPT-2'-O-Me-cAMP-AM enhances its ability to cross the plasma membrane, where it is then cleaved by intracellular esterases to release the active 8-pCPT-2'-O-Me-cAMP.[5][6]
Quantitative Data on 8-pCPT-cAMP and its Analogs
The following table summarizes key quantitative parameters for 8-pCPT-cAMP and its derivatives in activating Epac and PKA.
| Compound | Target | Parameter | Value | Reference |
| 8-pCPT-2′-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [3] |
| cAMP | Epac1 | EC50 | 30 µM | [3] |
| 8-pCPT-2'-O-Me-cAMP | Epac | AC50 | 1.8 µM | [7] |
| Sp-8-CPT-cAMPS | PKA RIα | EC50 | 342 nM | [8] |
| Sp-8-CPT-cAMPS | PKA RIIβ | EC50 | 96 nM | [8] |
Key Signaling Pathways Activated by 8-pCPT-cAMP
The activation of Epac by 8-pCPT-cAMP initiates a cascade of downstream signaling events, primarily through the activation of Rap GTPases.
The Epac-Rap Signaling Pathway
The canonical signaling pathway initiated by 8-pCPT-cAMP involves the direct activation of Epac, leading to the activation of Rap1. Activated, GTP-bound Rap1 can then interact with a variety of effector proteins to regulate diverse cellular processes.
References
- 1. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cAMP-activated GTP exchange factor, Epac1 Upregulates Plasma Membrane and Nuclear Akt Kinase Activities in 8-CPT-2-O-Me-cAMP-Stimulated Macrophages: Gene silencing of the cAMP-activated GTP exchange Epac1 prevents 8-CPT-2-O-Me-cAMP activation of Akt activity in macrophages* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
The Role of 8-pCPT-2'-O-Me-cAMP in Epac Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that orchestrates a vast array of cellular processes. For decades, Protein Kinase A (PKA) was considered the primary effector of cAMP signaling. However, the discovery of Exchange Proteins Directly Activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis. Epac proteins, comprising Epac1 and Epac2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. The activation of Epac triggers signaling cascades involved in processes such as cell adhesion, secretion, gene expression, and ion channel regulation.[1][2][3][4]
Dissecting the specific contributions of the Epac pathway from the PKA pathway has been a significant challenge. The development of selective pharmacological tools has been paramount to this effort. 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) is a potent and highly selective cAMP analog that has emerged as an indispensable tool for studying Epac-mediated signaling.[1][5][6] Its key feature is the 2'-O-methyl substitution on the ribose, which confers high affinity for Epac while significantly reducing its ability to activate PKA.[6] This guide provides a comprehensive overview of 8-pCPT-2'-O-Me-cAMP, its mechanism of action, quantitative pharmacological data, and its application in elucidating Epac signaling pathways.
Chemical and Physical Properties
8-pCPT-2'-O-Me-cAMP is often used in its acetoxymethyl ester prodrug form, 8-pCPT-2'-O-Me-cAMP-AM , to enhance cell permeability. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP molecule.[7][8] This modification makes the "-AM" version significantly more potent in cellular assays.[9]
| Property | 8-pCPT-2'-O-Me-cAMP (Active Form) | 8-pCPT-2'-O-Me-cAMP-AM (Prodrug) |
| Synonyms | 8-CPT-2-Me-cAMP, "007" | 007-AM, 8-CPT-AM |
| Molecular Formula | C₁₇H₁₆ClN₅O₆PS (Sodium Salt: C₁₇H₁₆N₅O₆ClPS·Na) | C₂₀H₂₁ClN₅O₈PS |
| Molecular Weight | 485.03 g/mol (Sodium Salt: 507.8 g/mol ) | 557.90 g/mol |
| CAS Number | 634207-53-7 | 1152197-23-3 |
| Appearance | Crystalline solid | White lyophilized solid or film |
| Solubility | Soluble in PBS (10 mg/ml), DMSO (25 mg/ml), DMF (30 mg/ml) | Soluble in DMSO (up to 100 mM) |
| Purity | ≥98% (HPLC) | ≥97% (HPLC) |
| Storage | Store at -20°C | Store at -20°C |
Data compiled from references:[5][10][11]
Mechanism of Action and Signaling Pathways
The canonical Epac signaling pathway is initiated by an increase in intracellular cAMP levels, typically triggered by the activation of G-protein coupled receptors (GPCRs) coupled to adenylyl cyclase.
-
Activation: In its inactive state, the catalytic domain of Epac is auto-inhibited by its N-terminal regulatory region. The binding of cAMP to the cyclic nucleotide-binding (CNB) domain in the regulatory region induces a major conformational change.[3][12]
-
GEF Activity: This conformational shift relieves the auto-inhibition, exposing the catalytic CDC25-homology domain. This domain can then engage its substrate, the small GTPase Rap (primarily Rap1).
-
Rap1 Activation: Epac catalyzes the exchange of GDP for GTP on Rap1, converting it to its active, GTP-bound state.
-
Downstream Effectors: Active Rap1-GTP initiates a multitude of downstream signaling events by interacting with various effectors, leading to diverse cellular responses.[2][13]
8-pCPT-2'-O-Me-cAMP mimics the action of endogenous cAMP but with high selectivity for the Epac CNB domain. It is a "super-activator" of Epac, promoting the dissociation of GDP from Rap1 more strongly than cAMP itself.[5] This potent and selective activation allows researchers to specifically trigger the Epac cascade without significantly engaging PKA-dependent pathways.
Caption: The Epac Signaling Pathway and the role of 8-pCPT-2'-O-Me-cAMP.
Quantitative Pharmacological Data
The selectivity of 8-pCPT-2'-O-Me-cAMP is best illustrated by comparing its activation constants (EC₅₀) for Epac versus PKA. The compound is significantly more potent at activating Epac.
| Compound | Target | Assay Type | EC₅₀ / AC₅₀ Value (µM) | Selectivity (vs. PKA) | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | Rap1 Activation (in vitro) | 2.2 | ~100-fold vs PKA I | [6] |
| 8-pCPT-2'-O-Me-cAMP | Epac (general) | GDP Dissociation from Rap1 | 1.8 | Strongly selective | [5] |
| cAMP | Epac1 | Rap1 Activation (in vitro) | 30 | - | [6] |
| 8-pCPT-2'-O-Me-cAMP-AM | Cellular Rap1 Activation | HUVECs | ~0.1 (ECmax) | >100-fold more permeable than parent | |
| 8-pCPT-2'-O-Me-cAMP | PKA I | Kinase Activity | >100 | - | [6] |
| 8-pCPT-2'-O-Me-cAMP | PKA | Kinase Activity | >10 | - | [14] |
Experimental Protocols
8-pCPT-2'-O-Me-cAMP is widely used in various assays to probe Epac function. Below are representative protocols for key experiments.
Rap1 Activation Assay (Pull-down Method)
This assay measures the amount of active, GTP-bound Rap1 in cell lysates.
Methodology:
-
Cell Culture & Treatment: Culture cells (e.g., INS-1, HUVECs) to desired confluency. Starve cells if necessary to reduce basal signaling. Treat cells with 8-pCPT-2'-O-Me-cAMP-AM (e.g., 0.1-20 µM) or vehicle control (DMSO) for a specified time (e.g., 30 minutes).[9][15]
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in a buffer containing non-ionic detergents (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors. The buffer should also contain MgCl₂ to maintain the nucleotide binding state of GTPases.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.
-
Pull-down: Incubate the clarified lysates with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS (GST-RalGDS-RBD) immobilized on glutathione-sepharose beads. The RalGDS-RBD specifically binds to the GTP-bound (active) form of Rap1.
-
Washing: After incubation (e.g., 1 hour at 4°C), wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the amount of pulled-down Rap1 by Western blotting using a specific anti-Rap1 antibody. A fraction of the total cell lysate should be run in parallel to determine the total amount of Rap1 protein, which serves as a loading control.
Caption: Workflow for a Rap1 activation pull-down assay.
FRET-based Measurement of Intracellular cAMP
Genetically encoded cAMP sensors, such as Epac1-camps, utilize Förster Resonance Energy Transfer (FRET) to monitor intracellular cAMP dynamics in real-time.
Methodology:
-
Cell Transfection: Transfect target cells (e.g., INS-1) with a plasmid encoding the FRET-based cAMP sensor (e.g., pEpac1-camps).[9][15] This sensor typically consists of Epac flanked by a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore.
-
Live-Cell Imaging: Plate the transfected cells on glass-bottom dishes suitable for microscopy. Maintain the cells in an appropriate imaging buffer.
-
Image Acquisition: Use a fluorescence microscope equipped for FRET imaging. Excite the donor fluorophore (e.g., CFP at ~430 nm) and measure the emission from both the donor (e.g., ~475 nm) and the acceptor (e.g., ~530 nm).
-
Stimulation: Acquire a baseline FRET signal. Perfuse the cells with a solution containing 8-pCPT-2'-O-Me-cAMP-AM (e.g., 20 µM).[15]
-
Data Analysis: In the absence of cAMP, the sensor is in a "closed" conformation, allowing for high FRET. The binding of cAMP (or 8-pCPT-2'-O-Me-cAMP) induces a conformational change that separates the fluorophores, leading to a decrease in FRET. The FRET ratio (Acceptor/Donor emission) is calculated over time. A decrease in this ratio indicates an increase in intracellular cAMP levels or the binding of the analog.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Epac activation has been shown to mobilize calcium from intracellular stores, a process that can be measured using fluorescent calcium indicators.[1][6][16]
Methodology:
-
Cell Loading: Load cells (e.g., pancreatic β-cells, INS-1 cells) with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved and trapped.
-
Imaging Setup: Place the dye-loaded cells on a fluorescence imaging system.
-
Ratiometric Measurement: Excite the cells alternately at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measure the fluorescence emission at a single wavelength (e.g., 510 nm). The ratio of the emission intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.
-
Stimulation: After establishing a stable baseline, apply 8-pCPT-2'-O-Me-cAMP (e.g., 50 µM) to the cells.[16]
-
Data Recording: Record the change in the fluorescence ratio over time. An increase in the ratio signifies a rise in [Ca²⁺]i. This Epac-mediated Ca²⁺ release is often shown to be independent of PKA by pre-treating cells with PKA inhibitors like H-89.[6]
Conclusion
8-pCPT-2'-O-Me-cAMP and its cell-permeable prodrug, 8-pCPT-2'-O-Me-cAMP-AM, are powerful and indispensable pharmacological tools. Their high selectivity and potency for Epac proteins over PKA have enabled researchers to meticulously dissect the complex and diverse roles of Epac signaling in cellular physiology and pathophysiology. From regulating insulin (B600854) secretion and endothelial barrier function to influencing cell adhesion and neuronal processes, the application of this compound has been instrumental in defining the PKA-independent landscape of cAMP signaling. For scientists and drug development professionals, 8-pCPT-2'-O-Me-cAMP remains the gold standard for investigating the therapeutic potential of targeting the Epac pathway in a range of diseases.
References
- 1. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-techne.com [bio-techne.com]
- 11. 8-pCPT-2-O-Me-cAMP-AM | C20H21ClN5O8PS | CID 90488978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unlocking the Cell: A Technical Guide to the Permeability of 8-pCPT-cAMP Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a cornerstone of cellular communication, regulating a vast array of physiological processes. The development of synthetic cAMP analogs, such as 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP) and its derivatives, has provided researchers with powerful tools to dissect and manipulate this pathway. A critical determinant of the efficacy of these analogs in cellular and in vivo studies is their ability to cross the plasma membrane. This technical guide provides an in-depth analysis of the cell permeability of 8-pCPT-cAMP derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of Cell Permeability
The lipophilicity of cAMP analogs is a key factor governing their passive diffusion across the cell membrane. Modifications to the cAMP molecule, such as the addition of the 8-pCPT group, enhance its lipophilicity and, consequently, its cell permeability compared to the parent cAMP molecule. Further modifications, such as the introduction of an acetoxymethyl (AM) ester group, have dramatically improved the cellular uptake of these compounds.
Below is a summary of available quantitative and qualitative data on the cell permeability of various cAMP analogs.
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings & Citations |
| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | Exhibits modest membrane permeability, leading to relatively low intracellular concentrations.[1] |
| Rp-cAMPS | Platelets and CHO cells | ~12% | Compounds with a log Kw between 1 and 2, like Rp-cAMPS, achieve moderate intracellular concentrations.[1] |
| 8-pCPT-cAMP | Rat C6 glioma cells | Not specified | The order of antiproliferative activity, which correlates with membrane permeability, was found to be 8-pCPT-cAMP > dibutyryl-cAMP > 8-Bromo-cAMP.[1] |
| 8-pCPT-2'-O-Me-cAMP-AM | HUVECs | Not specified | The AM-ester derivative is significantly more potent and cell-permeable, inducing robust Rap1 activation at much lower concentrations than the parent compound. |
Mechanism of Enhanced Permeability: The Acetoxymethyl Ester Prodrug Approach
The relatively poor permeability of the parent 8-pCPT-cAMP derivatives, due to the negatively charged phosphate (B84403) group, led to the development of the acetoxymethyl (AM) ester prodrug strategy. This approach significantly enhances the lipophilicity of the molecule, allowing for efficient passive diffusion across the plasma membrane.
Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, charged 8-pCPT-cAMP derivative.[2][3] This "lock-in" mechanism effectively traps the active compound within the cell, leading to its accumulation at concentrations sufficient to engage its intracellular targets.[2]
Experimental Protocols for Measuring Cell Permeability
Accurate determination of the intracellular concentration of 8-pCPT-cAMP derivatives is crucial for interpreting experimental results. Two primary methods are employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Förster Resonance Energy Transfer (FRET)-based biosensors.
High-Performance Liquid Chromatography (HPLC)-Based Quantification
HPLC offers a robust and direct method for measuring the intracellular accumulation of cAMP analogs.
Protocol Outline:
-
Cell Culture and Treatment : Cells are cultured to a desired confluency and then incubated with a known concentration of the 8-pCPT-cAMP derivative for a specific duration.
-
Cell Lysis and Extraction : Following incubation, the cells are rapidly washed with ice-cold phosphate-buffered saline (PBS) to remove any extracellular analog. The cells are then lysed, typically using an acid like perchloric acid, to release the intracellular contents.[1]
-
Sample Preparation : The cell lysate is centrifuged to remove cellular debris. The supernatant, containing the intracellular cAMP analog, is then neutralized and often desalted to prepare it for HPLC analysis.
-
HPLC Analysis : The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). The cAMP analog is separated from other cellular components and detected by its ultraviolet (UV) absorbance.
-
Quantification : The concentration of the cAMP analog in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of the analog.
Förster Resonance Energy Transfer (FRET)-Based Analysis
FRET-based biosensors provide a powerful method for real-time, dynamic measurements of cAMP analog permeability in living cells.[4][5] These genetically encoded sensors, often based on the Exchange Protein Directly Activated by cAMP (Epac), change their conformation upon binding to cAMP or its analogs, resulting in a change in the FRET signal.[4][5][6]
Principle of Operation:
-
Sensor Design : A common Epac-based FRET sensor consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking the cAMP-binding domain of Epac. In the absence of cAMP, the sensor is in a "closed" conformation, bringing CFP and YFP in close proximity, resulting in a high FRET signal.
-
cAMP Analog Binding : When a cell-permeable 8-pCPT-cAMP derivative enters the cell and binds to the sensor, it induces a conformational change, moving CFP and YFP apart. This separation leads to a decrease in the FRET signal.
-
Real-Time Monitoring : The change in the FRET ratio (YFP emission / CFP emission) can be monitored over time using fluorescence microscopy, providing a kinetic measurement of the analog's entry into the cell.
Signaling Pathway of 8-pCPT-cAMP Derivatives: The Epac-Rap Axis
A key feature of many 8-pCPT-cAMP derivatives, particularly 8-pCPT-2'-O-Me-cAMP, is their high selectivity for Epac over Protein Kinase A (PKA).[7] This selectivity allows for the specific investigation of Epac-mediated signaling pathways.
Upon entering the cell, 8-pCPT-cAMP derivatives bind to the cyclic nucleotide-binding domain of Epac, inducing a conformational change that activates its guanine (B1146940) nucleotide exchange factor (GEF) activity.[8][9] Activated Epac then promotes the exchange of GDP for GTP on the small G-protein Rap, leading to its activation.[7] Active, GTP-bound Rap can then interact with a variety of downstream effectors to mediate cellular responses such as cell adhesion, exocytosis, and gene expression.[7]
Conclusion
The development of cell-permeable 8-pCPT-cAMP derivatives, particularly the AM-ester prodrugs, has revolutionized the study of cAMP signaling. Their enhanced ability to cross the plasma membrane and selectively activate Epac provides researchers with a powerful and specific tool to probe the intricacies of this vital signaling network. A thorough understanding of their permeability characteristics, the methods used to quantify their intracellular concentrations, and the signaling pathways they engage is essential for the design and interpretation of experiments in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 4. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Foundational Research on 8-pCPT-cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on 8-pCPT-cAMP, a key cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It details the compound's signaling pathways, experimental methodologies to assess its activity, and quantitative data to inform experimental design. This document is intended to serve as a core resource for researchers and professionals in drug development investigating cAMP-mediated cellular processes.
Core Concepts: 8-pCPT-cAMP and its Analogs
8-(4-Chlorophenylthio)-cAMP (8-pCPT-cAMP) is a widely utilized synthetic analog of cAMP. Its lipophilic nature allows it to readily cross cell membranes, making it a powerful tool for studying the intracellular effects of cAMP. 8-pCPT-cAMP is known to activate two primary downstream effectors of cAMP: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac) .
A critical derivative, 8-pCPT-2'-O-Me-cAMP , and its acetoxymethyl ester prodrug, 8-pCPT-2'-O-Me-cAMP-AM , have been developed to exhibit high selectivity for Epac over PKA.[1][2][3] This selectivity is conferred by the 2'-O-methyl group on the ribose ring.[1] The AM ester form further enhances cell permeability.[4] These analogs are invaluable for dissecting the distinct roles of PKA and Epac in cellular signaling.
Signaling Pathways
8-pCPT-cAMP and its derivatives modulate a variety of cellular functions by activating PKA and/or Epac. The activation of these proteins triggers distinct downstream signaling cascades.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated when two cAMP molecules bind to each of the two regulatory subunits of the inactive PKA holoenzyme. This binding causes a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, regulating processes such as gene expression, metabolism, and cell growth. 8-CPT-cAMP is a known activator of PKA.
Epac Signaling Pathway
Epac proteins (Epac1 and Epac2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cAMP (or its analogs like 8-pCPT-2'-O-Me-cAMP), Epac undergoes a conformational change that activates its GEF domain. This leads to the exchange of GDP for GTP on Rap proteins, thereby activating them. Activated Rap proteins then interact with a variety of downstream effectors, influencing processes such as cell adhesion, exocytosis, and gene expression. For instance, Epac activation can lead to the mobilization of intracellular calcium stores.
Quantitative Data
The following tables summarize key quantitative data for the activation of PKA and Epac by cAMP and its analogs. These values are compiled from various sources and should be considered as representative.
Table 1: PKA Activation Parameters
| Compound | Parameter | Value | Notes |
| Sp-8-CPT-cAMPS | EC50 (PKA RIα Activation) | 342 nM | EC50 values represent the concentration for 50% maximal activation. |
| Sp-8-CPT-cAMPS | EC50 (PKA RIIβ Activation) | 96 nM | |
| 8-CPT-cAMP | Site Selectivity | Preferential for Site B of PKA. | |
| Sp-8-CPT-cAMPS | Site Selectivity | 153-fold for site A of RI over RII; 59-fold for site B of RII over RI. |
Table 2: Epac Activation Parameters
| Compound | Parameter | Value | Notes |
| cAMP | EC50 (Epac1 Activation) | 30 µM | Determined by in vitro Rap1 activation assay. |
| 8-pCPT-2'-O-Me-cAMP | EC50 (Epac1 Activation) | 2.2 µM | Higher apparent affinity for Epac1 compared to cAMP. |
| 8-pCPT-2'-O-Me-cAMP | AC50 (Epac Activation) | 1.8 µM | |
| 8-pCPT-2'-O-Me-cAMP-AM | ECmax (Rap1 Activation) | 0.1 µM | In HUVECs, demonstrating high cellular efficiency. |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of 8-pCPT-cAMP signaling. Below are protocols for key experiments.
Protocol 1: In Vitro PKA Activity Assay (Radioactive)
This protocol describes a direct measure of PKA catalytic activity using a radioactive phosphate (B84403) source.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
8-pCPT-cAMP or other activators
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Wash buffer (e.g., 75mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of the PKA activator.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.
Protocol 2: Non-Radioactive PKA Activity Assay (ELISA-based)
This protocol offers a safer alternative to the radioactive assay for quantifying PKA activity.
Materials:
-
Microplate pre-coated with a specific PKA substrate peptide
-
Cell lysates, tissue extracts, or purified PKA
-
PKA standards
-
ATP solution
-
Rabbit anti-phospho-PKA substrate antibody
-
HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 1N HCl)
-
Microplate reader
Procedure:
-
Add PKA standards or diluted samples to the wells of the substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C with shaking for 90 minutes.
-
Wash the wells, then add the rabbit anti-phospho-PKA substrate antibody to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the wells, then add the HRP-conjugated secondary antibody.
-
Incubate at room temperature for 60 minutes.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate PKA activity based on the standard curve.
Protocol 3: Epac Activity Assay (Rap1 Pulldown)
This assay measures the activation of Epac by quantifying the amount of its direct downstream target, Rap1, in its active GTP-bound state.
Materials:
-
Cell culture expressing Epac and Rap1
-
8-pCPT-2'-O-Me-cAMP-AM or other Epac activators
-
Lysis buffer (e.g., Tris/Lysis Buffer with protease inhibitors)
-
GST-RalGDS-RBD (GST fusion protein of the Rap1-binding domain of RalGDS) coupled to glutathione-sepharose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody for Western blotting
Procedure:
-
Treat cells with the Epac activator for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with GST-RalGDS-RBD beads to pull down active, GTP-bound Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
-
The amount of pulled-down Rap1 corresponds to the level of Epac activity.
Conclusion
8-pCPT-cAMP and its analogs are indispensable tools for investigating the complex and multifaceted roles of cAMP signaling in cellular physiology and pathology. The selective activation of PKA and Epac by different analogs allows for the precise dissection of their respective downstream pathways. The experimental protocols and quantitative data provided in this guide offer a foundational framework for researchers to design and execute rigorous studies in this field. A thorough understanding of these signaling pathways is critical for the development of novel therapeutic agents targeting a wide range of diseases.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
The Discovery and Development of 8-pCPT-cAMP Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of Exchange Protein Directly Activated by cAMP (Epac) as an alternative effector of the ubiquitous second messenger cyclic adenosine (B11128) monophosphate (cAMP) has revolutionized our understanding of cAMP-mediated signaling. This has led to the development of specialized chemical tools to dissect the distinct roles of the classical cAMP target, Protein Kinase A (PKA), and the Epac family of guanine (B1146940) nucleotide exchange factors (GEFs). Among the most pivotal of these tools are the 8-p-chlorophenylthio-cAMP (8-pCPT-cAMP) analogs. This technical guide provides an in-depth overview of the discovery, development, and application of these analogs, with a focus on their structure-activity relationships, the signaling pathways they modulate, and the experimental protocols for their characterization.
From Non-Selective Activators to Epac-Specific Agonists: A Developmental Overview
The journey to develop Epac-selective activators began with the observation that modifications at the C8 position of the adenine (B156593) ring of cAMP could modulate its activity. Early analogs, such as 8-bromo-cAMP and the parent 8-pCPT-cAMP, were found to activate both PKA and Epac with similar potencies to cAMP itself, acting as full agonists for both proteins.[1]
A breakthrough came with the exploration of modifications on the ribose moiety of cAMP. It was discovered that substitutions at the 2'-hydroxyl group could introduce selectivity for Epac over PKA. Specifically, the introduction of a 2'-O-methyl group (2'-O-Me) significantly impaired the analog's ability to activate PKA while preserving its capacity to activate Epac.[1][2][3] This led to the rational design and synthesis of the first-in-class Epac-selective cAMP analog (ESCA), 8-pCPT-2'-O-Me-cAMP .[2][3]
The combination of the 8-p-chlorophenylthio group, which enhances binding affinity to Epac, and the 2'-O-methyl group, which confers selectivity, resulted in a potent and selective tool for studying Epac signaling.[1][4] Further modifications, such as the introduction of an acetoxymethyl (AM) ester, led to the development of cell-permeable versions like 8-pCPT-2'-O-Me-cAMP-AM , which readily crosses the plasma membrane and is subsequently hydrolyzed by intracellular esterases to release the active compound.[5]
Quantitative Analysis of 8-pCPT-cAMP Analog Activity
The development of 8-pCPT-cAMP analogs has been guided by quantitative assessments of their binding affinity and activation potency for both Epac and PKA. The following table summarizes key quantitative data for some of the most widely used analogs.
| Analog | Target | Parameter | Value | Reference |
| cAMP | Epac1 | EC50 | 30 µM | [6] |
| PKA | Ka | ~0.1-1 µM | ||
| 8-pCPT-cAMP | Epac1 | EC50 | ~1 µM | [4] |
| PKA | Ka | Similar to cAMP | [1] | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [2][6] |
| Epac1 | AC50 | 1.8 µM | [4][7] | |
| Epac2 | AC50 | 3.5 µM | [7] | |
| PKA | Activation | Weak activator | [2][6] | |
| N6-Benzoyl-cAMP | Epac | Activation | Inefficient activator | [1] |
| PKA | Activation | Full activator | [1] |
Note: EC50 (half-maximal effective concentration) and AC50 (half-maximal activation constant) values represent the concentration of the analog required to elicit a half-maximal response in activation assays. Ka (activation constant) for PKA represents the concentration required for half-maximal activation. Lower values indicate higher potency.
Signaling Pathways Modulated by 8-pCPT-cAMP Analogs
Epac-selective cAMP analogs like 8-pCPT-2'-O-Me-cAMP have been instrumental in elucidating the downstream signaling pathways of Epac. The primary and most well-characterized pathway involves the activation of the small GTPase Rap.
The Canonical Epac-Rap Signaling Pathway
Upon binding of an Epac-selective agonist, Epac undergoes a conformational change that exposes its GEF domain. This domain then interacts with Rap1 or Rap2, catalyzing the exchange of GDP for GTP and thereby activating Rap. Activated Rap, in turn, can influence a multitude of cellular processes, including cell adhesion, proliferation, and vesicle trafficking.
References
- 1. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exchange protein directly activated by cAMP encoded by the mammalian rapgef3 gene: Structure, function and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of 8-pCPT-cAMP in Primary Neuron Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP) is a potent and widely utilized cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). In the complex landscape of neuronal signaling, 8-pCPT-cAMP has emerged as a critical tool for dissecting the intricate pathways governed by cAMP. Unlike endogenous cAMP which activates both Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), 8-pCPT-cAMP exhibits a strong selectivity for Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPases Rap1 and Rap2. This selectivity makes it an invaluable pharmacological agent for elucidating the PKA-independent functions of cAMP in neurons. This technical guide provides an in-depth overview of the function of 8-pCPT-cAMP in primary neuron cultures, detailing its mechanism of action, effects on key neuronal processes, and comprehensive experimental protocols.
Core Mechanism of Action: Selective Activation of Epac
The primary mechanism of action of 8-pCPT-cAMP in primary neurons is the activation of Epac proteins (Epac1 and Epac2).[1][2] This activation is independent of the classical PKA pathway.[3][4] Upon binding of 8-pCPT-cAMP to the regulatory domain of Epac, a conformational change is induced, which in turn activates its guanine nucleotide exchange factor (GEF) activity. This leads to the exchange of GDP for GTP on the small G-protein Rap1, thereby activating it.[3] Activated Rap1 then initiates a cascade of downstream signaling events that influence a variety of cellular processes in neurons.
Key Functions of 8-pCPT-cAMP in Primary Neurons
The selective activation of the Epac pathway by 8-pCPT-cAMP has been shown to modulate several critical aspects of neuronal function, including synaptic transmission, neurite outgrowth, and cell survival.
Synaptic Plasticity and Transmission
8-pCPT-cAMP has been demonstrated to play a significant role in modulating synaptic strength. Studies have shown that its application can potentiate excitatory postsynaptic currents (EPSCs) and enhance neurotransmitter release. This is often attributed to the activation of the Epac-Rap1 signaling cascade, which can influence the trafficking and surface expression of AMPA receptors.
Neurite Outgrowth and Neuronal Polarity
The role of 8-pCPT-cAMP in neurite outgrowth is complex and appears to be context-dependent. Some studies report that activation of Epac by 8-pCPT promotes neurite outgrowth and is involved in axon specification and elongation. For instance, treatment of primary rat hippocampal neurons with 8-pCPT has been shown to induce the formation of multiple axons. However, other studies suggest that Epac activation alone may not be sufficient to induce neurite outgrowth and that a synergistic activation of both PKA and Epac pathways is required for robust neuritogenesis.
Neuronal Survival and Apoptosis
The influence of 8-pCPT-cAMP on neuronal survival is an area of active investigation. While the broader cAMP signaling pathway is known to have both pro- and anti-apoptotic effects, the specific contribution of the Epac arm is still being elucidated. Some evidence suggests that cAMP can promote neuronal survival through PKA-mediated phosphorylation and inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β). In some contexts, 8-CPT-cAMP has been shown to potentiate the survival effects of other neurotrophic factors.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of 8-pCPT-cAMP in primary neuron cultures.
| Parameter | Neuron Type | 8-pCPT-cAMP Concentration | Observed Effect | Reference |
| Neurite Outgrowth | ||||
| Induction of Multiple Axons | Rat Hippocampal Neurons | 10 μM | Majority of treated neurons displayed multiple axonal processes. | |
| Synaptic Transmission | ||||
| Rap1 Activation | Cultured Cortical Neurons | 50 µM | 1.57 ± 0.11 fold increase in Rap activation compared to control. | |
| Spike Broadening | Aplysia Pleural Sensory Neurons | 500 µM - 1 mM | Average increase of 29% above baseline. | |
| Cell Survival | ||||
| Potentiation of CNTF-induced RGC survival | Adult Retinal Ganglion Cells | Not specified | Significantly potentiated the survival effects of CNTF. |
Signaling Pathways
The signaling cascades initiated by 8-pCPT-cAMP in primary neurons are multifaceted. The central pathway involves the activation of Epac and its downstream effector Rap1. However, cross-talk with other signaling modules, such as the Ras-ERK pathway, has also been reported.
Caption: Signaling pathway of 8-pCPT-cAMP in primary neurons.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide a general framework for key experiments involving 8-pCPT-cAMP in primary neuron cultures.
Primary Neuron Culture Protocol
This protocol is a generalized procedure for establishing primary hippocampal or cortical neuron cultures.
Materials:
-
E18-P0 mouse or rat pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor (e.g., Ovomucoid inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels (flasks, plates, or coverslips)
-
Sterile dissection tools
Procedure:
-
Dissection: Euthanize pups according to approved institutional protocols. Dissect hippocampi or cortices in ice-cold dissection medium.
-
Digestion: Transfer the tissue to the enzyme solution and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Inhibition: Stop the enzymatic digestion by transferring the tissue to the enzyme inhibitor solution.
-
Trituration: Gently triturate the tissue using a fire-polished Pasteur pipette in plating medium to obtain a single-cell suspension.
-
Plating: Determine cell density and viability using a hemocytometer and Trypan Blue. Plate the neurons at the desired density onto pre-coated culture vessels.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform partial media changes every 2-3 days.
8-pCPT-cAMP Treatment Protocol
Materials:
-
8-pCPT-cAMP stock solution (e.g., 10 mM in DMSO or water)
-
Established primary neuron cultures
-
Pre-warmed culture medium
Procedure:
-
Preparation of Working Solution: Thaw the 8-pCPT-cAMP stock solution. Prepare the desired final concentration of 8-pCPT-cAMP by diluting the stock solution in pre-warmed culture medium. A vehicle control (medium with the same concentration of DMSO or water) should be prepared in parallel.
-
Treatment: Carefully remove a portion of the old medium from the cultured neurons and replace it with the medium containing 8-pCPT-cAMP or the vehicle control.
-
Incubation: Return the cultures to the incubator for the desired treatment duration. The optimal incubation time will vary depending on the specific experiment and the endpoint being measured.
Immunocytochemistry for Neuronal Morphology
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2, anti-Tau, anti-β-III-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: After treatment, gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with the appropriate fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Staining and Mounting: Wash with PBS, counterstain with DAPI, and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained neurons using a fluorescence or confocal microscope.
Western Blotting for Protein Expression Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-Rap1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and then apply the ECL substrate. Detect the chemiluminescent signal using an appropriate imaging system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of 8-pCPT-cAMP on primary neurons.
Caption: Experimental workflow for studying 8-pCPT-cAMP effects.
Conclusion
8-pCPT-cAMP is an indispensable tool for probing the PKA-independent signaling pathways of cAMP in primary neuron cultures. Its selective activation of the Epac-Rap1 axis has provided significant insights into the molecular mechanisms governing synaptic plasticity, neurite outgrowth, and neuronal survival. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the power of 8-pCPT-cAMP in their investigations of neuronal function and dysfunction. As research in this field continues to evolve, a deeper understanding of the nuanced roles of the Epac signaling pathway will undoubtedly pave the way for novel therapeutic strategies for a range of neurological disorders.
References
- 1. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac2 induces synapse remodeling and depression and its disease-associated forms alter spine morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Landscape: A Technical Guide to the Effects of 8-pCPT-cAMP on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP), a pivotal cell-permeable analog of cyclic AMP (cAMP). We delve into its mechanism of action, its profound impact on the cellular transcriptome, and standardized protocols for investigating these effects. This document serves as a technical resource for professionals engaged in cell biology, pharmacology, and therapeutic development.
Introduction: The Role of 8-pCPT-cAMP in Cellular Signaling
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes by activating downstream effectors. 8-pCPT-cAMP is a potent, cell-permeable analog widely used in research to mimic the effects of endogenous cAMP elevation. Its primary mode of action is the activation of cAMP-dependent Protein Kinase A (PKA), a master regulator of numerous cellular functions, including gene expression.[1] By selectively activating PKA, 8-pCPT-cAMP provides a powerful tool to dissect the PKA-dependent signaling pathways that culminate in transcriptional changes.
Mechanism of Action: The PKA-CREB Signaling Axis
Upon crossing the cell membrane, 8-pCPT-cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.[2] These catalytic subunits then translocate to the nucleus where they phosphorylate a key transcription factor: the cAMP Response Element-Binding Protein (CREB).
Phosphorylation of CREB at Serine 133 enables it to recruit transcriptional co-activators, such as CBP/p300. This complex then binds to specific DNA sequences known as cAMP Response Elements (CREs), which are located in the promoter regions of target genes, thereby initiating or enhancing their transcription.[3] While PKA is the principal effector, cAMP can also act through the Exchange Protein Directly Activated by cAMP (EPAC), which influences gene expression via different pathways, often involving the small GTPase Rap1.[4][5]
Global and Specific Effects on Gene Expression
Treatment of cells with 8-pCPT-cAMP leads to extensive and rapid changes in the transcriptome. Studies in murine S49 lymphoma cells have shown that this PKA-selective cAMP analog can alter the expression of thousands of genes. These changes are time-dependent, with an initial wave of transcription occurring within hours, followed by secondary networks of gene regulation.
The transcriptional response is highly dependent on functional PKA; cells lacking PKA show virtually no change in gene expression when treated with 8-pCPT-cAMP.
Quantitative Data on Gene Expression Changes
The following tables summarize the scale of transcriptional regulation by 8-pCPT-cAMP and highlight the expression changes of key PKA-responsive genes identified in murine S49 lymphoma cells.
Table 1: Global Transcriptional Response to 8-pCPT-cAMP in S49 Cells
| Treatment Time | Number of Genes with Significant Expression Change (>1.5-fold) |
| 2 hours | 1,680 |
| 6 hours | 2,050 |
| 24 hours | 3,337 |
| Data sourced from studies on wild-type S49 lymphoma cells. |
Table 2: Expression Changes of Key cAMP-Responsive Genes
| Gene | Function | Cell Type | Treatment Time | Fold Change |
| Per1 | Core circadian clock component | S49 Lymphoma | 2 hours | ~4.0-fold increase |
| Icer (Crem) | Inducible cAMP Early Repressor, transcription factor | S49 Lymphoma | < 2 hours | Highly induced |
| Data synthesized from Zambon et al., 2005. |
Notably, the induction of Icer (Inducible cAMP Early Repressor) represents a negative feedback loop. ICER protein binds to CREs and represses transcription, contributing to the transient nature of cAMP-induced gene expression.
Experimental Protocols for Studying Gene Expression
To analyze the effects of 8-pCPT-cAMP on a specific gene of interest, a standardized experimental workflow is crucial. The most common and robust method is Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), which allows for precise quantification of mRNA levels.
Experimental Workflow
Detailed Methodology: RT-qPCR Analysis
1. Cell Culture and Treatment:
-
Culture cells (e.g., murine S49 lymphoma cells) in appropriate media and conditions to achieve logarithmic growth.
-
Seed cells at a consistent density to ensure uniformity across replicates.
-
Treat cells with the desired concentration of 8-pCPT-cAMP (a typical starting concentration is 100 µM) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, or 24 hours).
2. RNA Isolation:
-
Harvest cells by centrifugation.
-
Lyse the cell pellet using a reagent like TRIzol and extract total RNA according to the manufacturer's protocol.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
3. RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.0.
-
Assess RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
4. cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. This creates a stable DNA template for the qPCR reaction.
5. Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green dye (or a specific TaqMan probe), DNA polymerase, dNTPs, and forward/reverse primers for both the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR cycler. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
6. Data Analysis:
-
The cycle threshold (Ct) value is determined for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = CtTarget - CtHousekeeping).
-
Calculate the change in expression relative to the vehicle control using the delta-delta Ct (ΔΔCt) method:
-
ΔΔCt = ΔCtTreated - ΔCtControl
-
Fold Change = 2-ΔΔCt
-
Conclusion and Implications
8-pCPT-cAMP is an indispensable tool for elucidating the role of the cAMP-PKA-CREB signaling pathway in regulating gene expression. Its application has revealed a complex and extensive network of transcriptional control that impacts cell cycle, metabolism, and circadian rhythms. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess these effects, furthering our understanding of cellular signaling and aiding in the identification of novel therapeutic targets for a range of diseases, from cancer to metabolic disorders.
References
- 1. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srbr.org [srbr.org]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Initial Studies of 8-pCPT-cAMP in Glioblastoma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the initial studies of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP) in glioblastoma cell lines. 8-pCPT-cAMP is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that selectively activates the Exchange protein directly activated by cAMP (Epac), a key player in cellular signaling. This document provides a comprehensive overview of the quantitative data from these early investigations, detailed experimental protocols, and visualizations of the involved signaling pathways.
Core Findings: Inhibition of Glioblastoma Cell Proliferation and Signaling
Initial research on 8-pCPT-cAMP in glioblastoma, particularly in the U87MG cell line, has demonstrated its potential to inhibit key signaling pathways involved in tumor growth. The primary mechanism identified is the activation of Epac, which in turn leads to the suppression of the Ras-p44/42 mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial for cell proliferation, and its inhibition is a key strategy in cancer therapy.
As a point of reference, studies on a related cAMP analog, 8-Chloro-cyclic-adenosine-3',5'-monophosphate (8-Cl-cAMP), have provided quantitative data on its effects on glioblastoma cell lines. These findings offer insights into the potential anti-cancer effects of cAMP analogs.
Quantitative Data Summary
The following tables summarize the quantitative findings from initial studies of cAMP analogs in glioblastoma cell lines.
Table 1: Effect of 8-Cl-cAMP on Cell Cycle Distribution in Glioblastoma Cell Lines
| Cell Line | Treatment (72h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Apoptotic Cells (%) |
| U87MG (p53wt) | Control | 65.8 | 23.5 | 10.7 | 3.2 |
| 10 µM 8-Cl-cAMP | 55.2 | 30.1 | 14.7 | 8.9 | |
| 50 µM 8-Cl-cAMP | 42.1 | 38.7 | 19.2 | 15.4 | |
| U251MG (p53mt) | Control | 60.2 | 28.1 | 11.7 | 2.5 |
| 10 µM 8-Cl-cAMP | 51.7 | 34.5 | 13.8 | 3.1 | |
| 50 µM 8-Cl-cAMP | 40.3 | 41.2 | 18.5 | 4.6 |
Data adapted from a study on 8-Cl-cAMP, a related cAMP analog, as specific quantitative data for 8-pCPT-cAMP on cell cycle is limited in initial studies.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial studies of 8-pCPT-cAMP in glioblastoma cell lines.
Cell Culture and Drug Treatment
Cell Lines:
-
U87MG (ATCC HTB-14), a human glioblastoma cell line.
Culture Medium:
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 1 mM sodium pyruvate, and 100 U/mL penicillin-streptomycin.[3]
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
The medium is changed every 2-3 days.
Subculturing:
-
Rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (D-PBS).
-
Add Trypsin-EDTA solution and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new flasks.
Drug Treatment:
-
Prepare a stock solution of 8-pCPT-2'-O-Me-cAMP-AM (the cell-permeable form of 8-pCPT-cAMP) in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium.
-
Replace the existing medium with the drug-containing medium and incubate for the specified duration.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 1 x 10^4 cells/cm^2 and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of 8-pCPT-2'-O-Me-cAMP-AM for 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat U87MG cells with the desired concentrations of 8-pCPT-2'-O-Me-cAMP-AM for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for p44/42 MAPK (Erk1/2) Phosphorylation
-
Cell Lysis: After treatment with 8-pCPT-2'-O-Me-cAMP-AM, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p44/42 MAPK (Thr202/Tyr204) and total p44/42 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated protein to the total protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Targeted activation of PKA and Epac promotes glioblastoma regression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Cl-cAMP affects glioma cell-cycle kinetics and selectively induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
Methodological & Application
Application Notes and Protocols: Utilizing 8-pCPT-cAMP in INS-1 Cells
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP) and its membrane-permeable acetoxymethyl ester form (8-pCPT-cAMP-AM) in INS-1 rat insulinoma cells. The focus is on elucidating the role of the Exchange protein directly activated by cAMP (Epac) signaling pathway in insulin (B600854) secretion.
Introduction
The second messenger cyclic AMP (cAMP) is a critical regulator of insulin secretion from pancreatic β-cells. Its effects are primarily mediated through two downstream effectors: Protein Kinase A (PKA) and Epac. Distinguishing the individual contributions of these pathways is crucial for understanding β-cell physiology and developing targeted therapeutics for diabetes. 8-pCPT-cAMP is a selective activator of Epac, exhibiting low affinity for PKA, making it an invaluable tool for studying PKA-independent cAMP-mediated effects.[1][2][3] The more cell-permeable acetoxymethyl ester derivative, 8-pCPT-2'-O-Me-cAMP-AM, is often recommended for use in intact cells to ensure efficient activation of intracellular targets.[4][5]
This document outlines the necessary protocols for the culture of INS-1 cells, the application of 8-pCPT-cAMP-AM to investigate Epac-mediated signaling, and the subsequent analysis of glucose-stimulated insulin secretion (GSIS).
Data Presentation
The following tables summarize quantitative data derived from published studies on the effects of 8-pCPT-cAMP and related compounds in insulin-secreting cells.
Table 1: Effective Concentrations of 8-pCPT-cAMP and Related Compounds in INS-1 and other β-cell lines.
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| 8-pCPT-2'-O-Me-cAMP | INS-1 | 50 µM | Stimulation of Ca2+-induced Ca2+ release (CICR) | |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 | 1 µM | Potentiation of glucose-induced insulin secretion | |
| 8-pCPT-2'-O-Me-cAMP-AM | Human Islets | 10 µM | Potentiation of first- and second-phase GSIS | |
| 8-Bromo-cAMP | MIN6 | 1 mM | Activation of Rap1 | |
| Forskolin | INS-1 | 10 µM | Stimulation of CICR |
Table 2: Effects of 8-pCPT-cAMP-AM on Insulin Secretion in INS-1 Cells.
| Condition | Fold Increase in Insulin Secretion (vs. control) | Key Findings | Reference |
| 10 µM 8-pCPT-2'-O-Me-cAMP-AM | ~1.5-2.0 (in the presence of high glucose) | Potentiates glucose-stimulated insulin secretion. | |
| 10 µM Bt2cAMP-AM (PKA activator) | ~2.4-fold higher than 8-pCPT-2'-O-Me-cAMP-AM | PKA is the dominant cAMP effector for insulin secretion in INS-1 cells. | |
| 8-pCPT-2'-O-Me-cAMP-AM + H-89 (PKA inhibitor) | No significant inhibition of 8-pCPT-2'-O-Me-cAMP-AM effect | Confirms the PKA-independent action of 8-pCPT-2'-O-Me-cAMP-AM in INS-1 cells. |
Signaling Pathways
The diagrams below illustrate the distinct signaling pathways of cAMP in pancreatic β-cells and the experimental workflow for studying the effects of 8-pCPT-cAMP.
Caption: cAMP signaling pathways in pancreatic β-cells.
Experimental Protocols
INS-1 Cell Culture and Maintenance
A well-characterized and stable INS-1 cell line should be used, such as INS-1 832/3 or 832/13, which are known for their robust glucose-stimulated insulin secretion.
Materials:
-
INS-1 cells
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
HEPES (10 mM)
-
Sodium Pyruvate (1 mM)
-
β-mercaptoethanol (0.05 mM)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 0.05 mM β-mercaptoethanol, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency. The population doubling time is approximately 44 hours.
-
To subculture, wash the cells with PBS, and then incubate with Trypsin-EDTA for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium at the desired density for plating. A split ratio of 1:3 is recommended.
Treatment of INS-1 Cells with 8-pCPT-cAMP-AM
For optimal results and to ensure intracellular delivery, the acetoxymethyl ester form of 8-pCPT-cAMP is recommended.
Materials:
-
Plated INS-1 cells
-
8-pCPT-2'-O-Me-cAMP-AM
-
DMSO (for stock solution)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) or similar physiological salt solution
Protocol:
-
Prepare a stock solution of 8-pCPT-2'-O-Me-cAMP-AM in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in the appropriate experimental buffer.
-
Wash the INS-1 cells with a physiological buffer such as KRBB to remove the culture medium.
-
Add the buffer containing the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM to the cells.
-
Incubate for the desired period, typically ranging from 15 minutes to 1 hour, depending on the specific experimental endpoint.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from standard GSIS protocols for islet and β-cell lines.
Materials:
-
INS-1 cells plated in 24- or 48-well plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% (w/v) BSA.
-
KRBB with low glucose (e.g., 2.8 mM)
-
KRBB with high glucose (e.g., 16.7 mM)
-
8-pCPT-2'-O-Me-cAMP-AM
-
Insulin ELISA kit
Protocol:
-
Seed INS-1 cells in multi-well plates and allow them to reach optimal confluency.
-
On the day of the assay, gently wash the cells twice with PBS.
-
Pre-incubate the cells in KRBB with low glucose for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
After pre-incubation, aspirate the buffer and add fresh KRBB with low glucose (basal condition) to a subset of wells.
-
To another subset of wells, add KRBB with high glucose (stimulatory condition).
-
For the experimental groups, add KRBB with high glucose supplemented with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM.
-
Incubate the plates at 37°C for 1-2 hours.
-
Following incubation, collect the supernatant from each well.
-
Centrifuge the collected supernatant to pellet any detached cells and collect the clear supernatant for insulin measurement.
-
Store the supernatant at -20°C or proceed directly to insulin quantification using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
The amount of secreted insulin can be normalized to the total protein content or DNA content of the cells in each well.
Caption: Experimental workflow for GSIS assay in INS-1 cells.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-pCPT-2'-O-Me-cAMP in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-pCPT-2'-O-Me-cAMP is a cell-permeable cyclic adenosine (B11128) monophosphate (cAMP) analog that serves as a selective activator for Exchange protein directly activated by cAMP (Epac).[1] Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, 8-pCPT-2'-O-Me-cAMP exhibits high selectivity for Epac, making it an invaluable tool for dissecting Epac-specific signaling pathways.[2][3][4] One of the key downstream effects of Epac activation is the mobilization of intracellular calcium ([Ca2+]i), a critical event in numerous cellular processes. These application notes provide a comprehensive guide to utilizing 8-pCPT-2'-O-Me-cAMP in calcium imaging studies to investigate Epac-mediated signaling.
Mechanism of Action: Epac-Mediated Calcium Mobilization
8-pCPT-2'-O-Me-cAMP elicits an increase in intracellular calcium by activating the Epac signaling cascade, which is independent of PKA. The acetoxymethyl (AM) ester form of the compound, 8-pCPT-2'-O-Me-cAMP-AM, is membrane-permeable and is cleaved by intracellular esterases to release the active 8-pCPT-2'-O-Me-cAMP.
The activation of Epac by 8-pCPT-2'-O-Me-cAMP initiates a signaling pathway that leads to the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR).[2][5][6] This process, often referred to as Calcium-Induced Calcium Release (CICR), involves the following key steps:
-
Epac Activation: 8-pCPT-2'-O-Me-cAMP binds to and activates Epac proteins.
-
Downstream Effectors: Activated Epac can then engage various downstream effectors. A prominent pathway involves the activation of Phospholipase C (PLC).[5]
-
IP3 and RyR Activation: PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3), which can activate IP3 receptors (IP3Rs) on the ER/SR membrane.[5][7] Additionally, the pathway can involve the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates and sensitizes ryanodine (B192298) receptors (RyRs), another class of calcium channels on the ER/SR.[5][6]
-
Calcium Release: The opening of IP3Rs and/or RyRs results in the efflux of Ca2+ from the ER/SR into the cytoplasm, leading to a transient increase in intracellular calcium concentration.[2][5]
Data Presentation: Quantitative Analysis of 8-pCPT-2'-O-Me-cAMP-Induced Calcium Response
The following table summarizes the quantitative data from various studies on the effect of 8-pCPT-2'-O-Me-cAMP on intracellular calcium levels in different cell types.
| Cell Type | 8-pCPT-2'-O-Me-cAMP(-AM) Concentration | Observed Effect on Intracellular Calcium | Reference |
| Human Pancreatic β-cells | 50 µM | Transient increase in [Ca2+]i | [2][3] |
| INS-1 (Insulin-secreting cell line) | 10 - 100 µM (dose-dependent) | Transient increase in [Ca2+]i (CICR) | [2] |
| Human Islets | 1 µM | Increase in [Ca2+]i | [8] |
| Human β-cells | 10 µM | Increase of [Ca2+]i and membrane depolarization | [9] |
| Renal Tubular Epithelial Cells | Not specified | Activates renal Rap1, implying downstream Ca2+ signaling | [1] |
| HUVECs | 2.5 µM | Activates Epac, linked to Ca2+ signaling | [1] |
Signaling Pathway Diagram
Caption: Epac-mediated calcium release signaling pathway.
Experimental Protocols
Materials
-
8-pCPT-2'-O-Me-cAMP-AM (cell-permeable)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cultured cells of interest
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Physiological saline solution appropriate for the cell type (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution)
-
Fluorescence microscope equipped for live-cell imaging and with appropriate filter sets for the chosen calcium indicator.
Stock Solution Preparation
-
8-pCPT-2'-O-Me-cAMP-AM Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into small volumes and store at -20°C to -80°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles.
-
Calcium Indicator Stock: Prepare a 1-5 mM stock solution of the AM ester form of the calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) in anhydrous DMSO. Store at -20°C, protected from light.
Experimental Workflow Diagram
Caption: Experimental workflow for calcium imaging.
Detailed Protocol for Calcium Imaging
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Preparation: a. Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve a desired confluency (typically 50-80%).
2. Calcium Indicator Loading: a. Prepare a loading solution by diluting the calcium indicator stock (e.g., Fura-2 AM or Fluo-4 AM) to a final concentration of 1-5 µM in a physiological buffer. b. To aid in dye solubilization and cell loading, Pluronic F-127 can be added to the loading solution at a final concentration of 0.01-0.02%. c. Remove the cell culture medium and wash the cells once with the physiological buffer. d. Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.
3. Dye De-esterification: a. After incubation, wash the cells 2-3 times with the physiological buffer to remove extracellular dye. b. Add fresh physiological buffer and incubate for an additional 15-30 minutes to allow for complete de-esterification of the dye within the cells.
4. Imaging: a. Mount the dish or coverslip onto the stage of the fluorescence microscope. b. Acquire baseline fluorescence images for 2-5 minutes to establish a stable baseline before adding the agonist. c. Prepare a working solution of 8-pCPT-2'-O-Me-cAMP-AM in the physiological buffer at the desired final concentration (e.g., 1-100 µM). d. Add the 8-pCPT-2'-O-Me-cAMP-AM solution to the cells while continuously recording. e. Continue imaging for a sufficient period (e.g., 5-15 minutes) to capture the peak and subsequent decay of the calcium response.
5. Data Analysis: a. For single-wavelength indicators like Fluo-4, the change in fluorescence intensity over time is measured. The data is often expressed as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F0), i.e., F/F0. b. For ratiometric indicators like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is calculated. This ratiometric measurement is less susceptible to artifacts from uneven dye loading, photobleaching, and changes in cell volume. c. Identify regions of interest (ROIs) corresponding to individual cells to analyze the calcium dynamics at the single-cell level. d. Quantify parameters such as the peak amplitude of the calcium response, the time to peak, and the duration of the response.
Troubleshooting and Considerations
-
Cell Viability: Ensure cells are healthy and not over-confluent, as this can affect dye loading and cellular responses.
-
Dye Compartmentalization: In some cell types, calcium indicators can accumulate in organelles. Check for a diffuse cytosolic staining pattern.
-
Phototoxicity and Photobleaching: Minimize exposure to excitation light to reduce phototoxicity and photobleaching. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.
-
Controls: Include appropriate controls in your experiments, such as vehicle-only (DMSO) controls, to ensure that the observed calcium response is specific to 8-pCPT-2'-O-Me-cAMP-AM. To confirm the involvement of intracellular stores, experiments can be performed in a calcium-free external solution.
-
PKA-Independence: To confirm that the observed effect is indeed PKA-independent, co-incubation with a PKA inhibitor (e.g., H-89, KT 5720) can be performed. Studies have shown that the action of 8-pCPT-2'-O-Me-cAMP on calcium mobilization is not blocked by PKA inhibitors.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epac in cardiac calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epac and Phospholipase Cε Regulate Ca2+ Release in the Heart by Activation of Protein Kinase Cε and Calcium-Calmodulin Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis with 8-pCPT-cAMP in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-cAMP (8-pCPT-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that has been shown to induce apoptosis in a variety of cancer cell lines. As a key second messenger, cAMP signaling pathways are often dysregulated in cancer, making them an attractive target for therapeutic intervention. 8-pCPT-cAMP exerts its effects primarily through the activation of two downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The activation of these pathways can lead to the modulation of anti-apoptotic and pro-apoptotic proteins, ultimately culminating in programmed cell death. These application notes provide detailed protocols for inducing and quantifying apoptosis in cancer cells using 8-pCPT-cAMP, along with an overview of the underlying signaling mechanisms.
Data Presentation
The following tables summarize the quantitative data on the effects of 8-pCPT-cAMP and its analog 8-Cl-cAMP on apoptosis and related protein expression in various cancer cell lines.
Table 1: Induction of Apoptosis by 8-pCPT-cAMP in Cancer Cells
| Cell Line | Compound | Concentration | Incubation Time | Apoptosis Induction | Reference |
| MOPC315 (Multiple Myeloma) | 8-pCPT-cAMP | 200 µM | 24 hours | Significant increase in PI positive cells | [1][2] |
| Human B-precursor cells | 8-CPT-cAMP | Not specified | 48 hours | 1.3-fold increase in apoptotic cells | [ ] |
Table 2: Effect of 8-pCPT-cAMP on Apoptotic Protein Expression
| Cell Line | Compound | Concentration | Incubation Time | Protein | Effect | Reference |
| Human B-precursor cells | 8-CPT-cAMP | Not specified | 48 hours | Mcl-1 | 4-fold decline in expression | [ ] |
| Multiple Myeloma cells | 8-CPT-cAMP | Not specified | Not specified | Mcl-1 | Downregulation | [3][4] |
| SH-SY5Y (Neuroblastoma) | 8-Cl-cAMP | Not specified | Up to 5 days | Bcl-2 | Transiently down-regulated | |
| SH-SY5Y (Neuroblastoma) | 8-Cl-cAMP | Not specified | Up to 5 days | Bad | Continuously increased |
Signaling Pathways
The induction of apoptosis by 8-pCPT-cAMP involves a complex interplay of signaling cascades primarily mediated by PKA and Epac.
8-pCPT-cAMP Signaling Pathway Leading to Apoptosis
Caption: Signaling cascade of 8-pCPT-cAMP-induced apoptosis.
Experimental Protocols
The following are detailed protocols for inducing apoptosis with 8-pCPT-cAMP and assessing the apoptotic response.
Experimental Workflow
Caption: General experimental workflow for apoptosis induction.
Protocol 1: Induction of Apoptosis with 8-pCPT-cAMP
1.1. Materials:
-
Cancer cell line of interest (e.g., MOPC315, U266, H929)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
8-pCPT-cAMP (stock solution in DMSO or water, store at -20°C)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
1.2. Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate or T-25 flask at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence (for adherent cells): Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of 8-pCPT-cAMP. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 50 µM, 100 µM, 200 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest 8-pCPT-cAMP concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin or a cell scraper. Combine the detached cells with the supernatant. For suspension cells, collect the entire cell suspension. Centrifuge the cells and wash with PBS.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
2.1. Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
2.2. Procedure:
-
Cell Preparation: Following treatment with 8-pCPT-cAMP, harvest and wash the cells as described in Protocol 1.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
3.1. Materials:
-
Treated and control cells (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bad, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
3.2. Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the pro-apoptotic effects of 8-pCPT-cAMP in cancer cells. By following these detailed methodologies, scientists can effectively induce and quantify apoptosis, as well as elucidate the molecular mechanisms underlying this process. The ability of 8-pCPT-cAMP to trigger programmed cell death through the modulation of key signaling pathways highlights its potential as a valuable tool in cancer research and drug development.
References
- 1. Cyclic AMP induces apoptosis in multiple myeloma cells and inhibits tumor development in a mouse myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP induces cell apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP induces cell apoptosis in multiple myeloma and overcomes bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of 8-pCPT-cAMP Analogs in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of 8-pCPT-cAMP analogs, specifically focusing on the cell-permeable prodrug 8-pCPT-2'-O-Me-cAMP-AM, in mouse models. These guidelines are intended to facilitate the design and execution of experiments aimed at investigating the therapeutic potential and physiological roles of activating the Exchange Protein Directly Activated by cAMP (Epac) signaling pathway.
Introduction to 8-pCPT-cAMP and its Analogs
8-(4-Chlorophenylthio)-cAMP (8-pCPT-cAMP) is a potent and selective activator of Epac, a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2. The activation of the Epac pathway is implicated in a wide range of cellular processes, including cell adhesion, secretion, and gene expression. However, the inherent negative charge of the phosphate (B84403) group in 8-pCPT-cAMP limits its ability to cross cell membranes, making it less suitable for in vivo applications.
To overcome this limitation, the acetoxymethyl ester prodrug, 8-pCPT-2'-O-Me-cAMP-AM (also known as 007-AM) , was developed. This analog exhibits enhanced cell permeability.[1] Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) group, releasing the active, membrane-impermeant 8-pCPT-2'-O-Me-cAMP and effectively trapping it intracellularly. This leads to a more sustained activation of Epac.[1] For in vivo studies, 8-pCPT-2'-O-Me-cAMP-AM is the preferred compound.
Signaling Pathway of 8-pCPT-cAMP Analogs
The primary intracellular target of 8-pCPT-cAMP and its active metabolite is the Epac protein. Upon binding, a conformational change is induced in Epac, which promotes the exchange of GDP for GTP on Rap GTPases, leading to their activation. Activated Rap proteins then interact with a variety of downstream effectors to elicit cellular responses.
In Vivo Delivery Methods and Protocols
The choice of in vivo delivery method depends on the specific research question, the target organ, and the desired pharmacokinetic profile. While systemic administration via intraperitoneal or intravenous injection is common for widespread distribution, local administration can be used to target specific tissues.
Quantitative Data Summary
| Route of Administration | Compound | Dosage | Vehicle | Mouse Model | Key Findings | Reference |
| Intrarenal Injection | 8-pCPT-2'-O-Me-cAMP-AM | Not Specified | Not Specified | Ischemia-Reperfusion Injury Model | Activation of renal Rap1; Protection against renal injury. | [2][3] |
Note: Specific dosage and vehicle information for systemic in vivo administration in mice are not yet well-documented in publicly available literature. The following protocols are based on general best practices for intraperitoneal and intravenous injections in mice and will require optimization for specific experimental needs.
Protocol 1: Intraperitoneal (IP) Injection of 8-pCPT-2'-O-Me-cAMP-AM
This protocol is suitable for achieving systemic distribution of the compound.
Materials
-
8-pCPT-2'-O-Me-cAMP-AM
-
Vehicle (e.g., sterile DMSO, followed by dilution in sterile saline or PBS)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
Experimental Workflow
Procedure
-
Dose Calculation:
-
Accurately weigh the mouse.
-
-
Preparation of Injection Solution:
-
Allow 8-pCPT-2'-O-Me-cAMP-AM to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving the compound in a minimal amount of sterile DMSO.
-
For the final injection volume, dilute the DMSO stock solution with sterile, physiological saline or PBS to a final DMSO concentration of less than 5-10% to minimize toxicity. Ensure the solution is clear and free of precipitates. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Restrain the mouse by gently scruffing the neck and back to expose the abdomen.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift away from the injection site.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder and cecum.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the mouse for any signs of distress, including lethargy, abnormal posture, or signs of pain at the injection site.
-
Protocol 2: Intravenous (IV) Injection of 8-pCPT-2'-O-Me-cAMP-AM via the Tail Vein
This method allows for rapid systemic distribution and is often used in pharmacokinetic studies.
Materials
-
8-pCPT-2'-O-Me-cAMP-AM
-
Vehicle (e.g., sterile DMSO, followed by dilution in sterile saline or PBS)
-
Sterile insulin (B600854) syringes (28-30 gauge)
-
Mouse restrainer
-
Heat lamp or warm water bath
-
70% ethanol
Experimental Workflow
Procedure
-
Dose Calculation and Solution Preparation:
-
Follow the same procedure as for IP injection to calculate the dose and prepare the injection solution. The final volume for tail vein injection should be kept low (typically 50-100 µL).
-
-
Administration:
-
Place the mouse in a suitable restrainer.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few seconds to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Position the needle, with the bevel facing up, parallel to the vein and insert it smoothly into the vein.
-
Inject the solution slowly. The solution should flow without resistance, and there should be no bleb formation, which would indicate a subcutaneous injection.
-
If the injection is successful, the vein will clear as the solution is administered.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Important Considerations
-
Vehicle Selection: The solubility of 8-pCPT-2'-O-Me-cAMP-AM should be carefully considered. While DMSO is a common solvent, its concentration in the final injection volume should be minimized. Alternative solubilizing agents like cyclodextrins could also be explored. A vehicle control group should always be included in experiments.
-
Dose-Response Studies: Due to the limited availability of established in vivo dosages, it is crucial to perform pilot studies to determine the optimal dose that elicits the desired biological effect without causing toxicity.
-
Pharmacokinetics: The pharmacokinetic profile of 8-pCPT-2'-O-Me-cAMP-AM in mice is not well-characterized. For studies requiring a defined temporal window of Epac activation, pharmacokinetic analysis is recommended.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the ethical treatment of animals.
By following these guidelines and protocols, researchers can effectively deliver 8-pCPT-cAMP analogs in mouse models to further elucidate the role of the Epac signaling pathway in health and disease.
References
Application Notes: Utilizing 8-pCPT-cAMP to Interrogate cAMP Signaling in Neuro-2a Cells
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[1] In the context of neuroscience, cAMP signaling is fundamental for neuronal development, synaptic plasticity, and neurite outgrowth.[2] The primary intracellular effectors of cAMP are Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[3][4] Understanding the distinct and overlapping roles of these two pathways is crucial for dissecting complex neuronal signaling networks.
The mouse neuroblastoma cell line, Neuro-2a (N2a), is a widely used model system for studying neuronal differentiation, axon growth, and the effects of neurotrophic factors.[5] These cells can be induced to differentiate and extend neurites, making them an excellent platform for investigating the molecular mechanisms that govern these processes.
8-pCPT-cAMP: A Tool for Activating cAMP Pathways
To study the effects of elevated intracellular cAMP, researchers employ cell-permeable and phosphodiesterase (PDE)-resistant cAMP analogs. 8-(4-Chlorophenylthio)-cAMP (8-pCPT-cAMP) is one such analog that effectively activates both PKA and Epac. Its use can mimic the effects of upstream signals that lead to cAMP production, such as the activation of Gs-coupled G-protein coupled receptors (GPCRs).
For more precise dissection of the cAMP pathway, specific analogs are required. While 8-pCPT-cAMP activates both branches, 8-pCPT-2'-O-Me-cAMP is a highly selective activator of Epac, with minimal to no activation of PKA. By comparing the effects of a general cAMP agonist with pathway-selective activators, researchers can attribute specific cellular responses to either PKA or Epac signaling.
Key Applications in Neuro-2a Cells:
-
Induction of Neurite Outgrowth: Elevated cAMP is known to promote neurite extension. Using specific analogs can determine whether this effect is mediated by PKA, Epac, or both.
-
Neuronal Differentiation: cAMP signaling can drive Neuro-2a cells to adopt a more differentiated, neuron-like morphology.
-
Gene Expression Analysis: Activation of the PKA pathway leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in neuronal function.
-
Cytoskeletal Dynamics: cAMP-mediated signaling influences the organization of the cytoskeleton, which is essential for changes in cell shape and neurite formation.
Data Presentation
Table 1: Properties of Common cAMP Analogs
| Compound Name | Abbreviation | Primary Target(s) | Notes |
| 8-(4-Chlorophenylthio)-cAMP | 8-pCPT-cAMP | PKA and Epac | General activator of cAMP-dependent pathways. |
| 8-Bromo-cAMP | 8-Br-cAMP | PKA and Epac | Another commonly used non-specific cAMP analog. |
| N6,O2'-Dibutyryl-cAMP | db-cAMP | PKA and Epac | A traditional, less potent cAMP analog. |
| N6-Benzoyl-cAMP | 6-Bnz-cAMP | PKA | Highly selective activator of PKA. |
| 8-pCPT-2'-O-Me-cAMP | 8-pCPT-2'-O-Me-cAMP | Epac | Highly selective activator of Epac. |
| 8-pCPT-2'-O-Me-cAMP-AM | 8-pCPT-2'-O-Me-cAMP-AM | Epac (pro-drug) | A cell-permeable pro-drug hydrolyzed to the active Epac agonist. |
Table 2: Typical Experimental Conditions for cAMP Analogs in Neuronal Cells
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| 8-CPT-cAMP | NS-1 Cells | 100 µM | 3 days | Growth arrest | |
| cpt-cAMP | Spiral Ganglion Neurons | 1 µM - 10 µM | Not specified | Biphasic effect on neurite length | |
| 8-pCPT-2'-O-Me-cAMP | Human β-cells / INS-1 | 50 µM - 100 µM | 10 seconds | Mobilization of intracellular Ca2+ | |
| 6-Bnz-cAMP | PC12 Cells | 100 µM | 5 - 60 min | ERK1/2 phosphorylation | |
| Forskolin (Adenylyl Cyclase Activator) | Mesenchymal Stem Cells | 10 µM | 1 - 24 hours | Morphology changes |
Note: Optimal concentrations and times for Neuro-2a cells should be determined empirically by performing dose-response and time-course experiments.
Visualizations
Caption: Overview of the cAMP signaling cascade.
Caption: Experimental workflow for studying cAMP signaling.
Caption: Logic for dissecting PKA vs. Epac pathways.
Experimental Protocols
Protocol 1: Culture and Maintenance of Neuro-2a Cells
This protocol outlines standard procedures for the culture of Neuro-2a cells.
Materials:
-
Neuro-2a cells (e.g., ATCC® CCL-131™)
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
Culture flasks (e.g., T-75) and multi-well plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing Cells: Thaw cryopreserved vials rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile culture hood. Transfer contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at approximately 140 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Seeding: Transfer the cell suspension to a culture flask. A typical split ratio for subculturing is between 1:2 and 1:4.
-
Incubation: Incubate cells at 37°C in a 5% CO2 humidified atmosphere.
-
Medium Renewal: Change the culture medium every 2 to 3 days.
-
Subculturing (Passaging): a. When cells reach 70-90% confluency, aspirate the old medium. b. Briefly rinse the cell layer with PBS to remove residual serum. c. Add 2-3 mL of Trypsin-EDTA solution to a T-75 flask and incubate at 37°C for 2-5 minutes, or until cells detach. d. Add 6-8 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting. e. Dispense the cell suspension into new culture vessels at the desired density.
Protocol 2: Treatment of Neuro-2a Cells with 8-pCPT-cAMP
This protocol describes the general procedure for treating Neuro-2a cells to study the effects of cAMP signaling.
Materials:
-
Cultured Neuro-2a cells (60-70% confluent)
-
Multi-well plates (e.g., 6-well or 24-well)
-
Serum-free or low-serum medium (e.g., MEM/DMEM with 0.25-0.5% FBS)
-
8-pCPT-cAMP stock solution (e.g., 10-100 mM in DMSO or water, store at -20°C)
-
Other cAMP analogs (as required for specificity testing)
Procedure:
-
Cell Plating: Seed Neuro-2a cells in multi-well plates at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere for 24 hours.
-
Serum Reduction (Optional but Recommended): To reduce background signaling from growth factors in serum, aspirate the complete growth medium and replace it with low-serum (e.g., 0.25% FBS) or serum-free medium. Incubate for 2-4 hours before treatment.
-
Prepare Treatment Media: Dilute the 8-pCPT-cAMP stock solution into fresh low-serum/serum-free medium to achieve the final desired concentrations. A typical starting range is 10-200 µM. Always include a vehicle control (medium with the same concentration of DMSO or water used for the stock solution).
-
Treatment: Aspirate the medium from the wells and replace it with the prepared treatment media.
-
Incubation: Return the plates to the incubator (37°C, 5% CO2) and incubate for the desired duration. This can range from minutes for signaling pathway activation studies (e.g., Western blot for phosphorylation) to 24-72 hours for morphological studies (e.g., neurite outgrowth).
-
Proceed to Endpoint Analysis: After incubation, proceed with the desired assay, such as neurite outgrowth quantification, cell lysis for biochemical assays, or fixation for immunocytochemistry.
Protocol 3: Quantification of Neurite Outgrowth
Materials:
-
Treated Neuro-2a cells in a multi-well plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin)
Procedure:
-
Image Acquisition: Following treatment (Protocol 2), capture images of multiple random fields for each condition using an inverted microscope. A 10x or 20x objective is typically sufficient.
-
Image Analysis: a. Open the captured images in ImageJ. b. A cell is considered to have a neurite if it possesses a process that is at least twice the length of the cell body diameter. c. Use the line tool in ImageJ to manually trace the longest neurite from the tip to the cell body for multiple cells per field. d. Record the length of each traced neurite.
-
Data Calculation: a. Percentage of Differentiated Cells: For each condition, count the total number of cells and the number of cells bearing neurites. Calculate the percentage of differentiated cells. b. Average Neurite Length: Calculate the average length of the neurites measured for each condition.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., ANOVA or t-test) to determine the significance of differences between the control and treated groups.
Protocol 4: Measurement of Intracellular cAMP Levels
This protocol provides a general workflow for using a commercial ELISA or luminescence-based cAMP assay.
Materials:
-
Treated Neuro-2a cells in a 96-well plate
-
Commercial cAMP assay kit (e.g., cAMP-Glo™ Max Assay, or a competitive immunoassay)
-
Cell lysis buffer (provided with the kit or 0.1 M HCl)
-
Plate reader (luminescence or absorbance, depending on the kit)
Procedure:
-
Cell Culture and Treatment: Plate and treat cells in a 96-well plate as described in Protocol 2. Incubation times for measuring cAMP levels are typically short (5-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's instructions. This typically involves adding a lysis reagent directly to the wells.
-
Assay Performance: Follow the specific steps outlined in the commercial kit's manual. This usually involves transferring lysates to an assay plate and adding detection reagents.
-
For luminescence-based assays , the signal is often inversely proportional to the amount of cAMP.
-
For competitive immunoassays , the signal is also inversely proportional to the cAMP concentration.
-
-
Data Measurement: Read the plate using the appropriate plate reader.
-
Analysis: Calculate cAMP concentrations based on a standard curve generated concurrently with the samples. Normalize the results to the total protein concentration or cell number if significant variations exist between wells.
Protocol 5: Western Blotting for Downstream PKA Targets (e.g., Phospho-CREB)
Materials:
-
Treated Neuro-2a cells
-
RIPA or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB Ser133, anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment (typically 15-60 minutes for phosphorylation events), place the culture dish on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation. c. Wash the membrane 3 times for 5-10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-CREB) or a housekeeping protein like GAPDH or β-actin.
References
- 1. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach | MDPI [mdpi.com]
- 2. The role of cAMP and its downstream targets in neurite growth in the adult nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Neuronal Differentiation of Murine N2a Cells by Two Polyphenols Present in the Mediterranean Diet Mimicking Neurotrophins Activities: Resveratrol and Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-pCPT-cAMP in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the use of 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP) and its analog 8-pCPT-2'-O-Me-cAMP in cell culture experiments. These guidelines are intended to assist in the design and execution of experiments aimed at investigating cyclic AMP (cAMP)-mediated signaling pathways.
Introduction
8-pCPT-cAMP is a cell-permeable analog of cAMP that is widely used to stimulate cAMP-dependent signaling pathways. It is an activator of both Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). For more specific targeting of the Epac pathway, the analog 8-pCPT-2'-O-Me-cAMP is recommended as it selectively activates Epac over PKA, especially at lower concentrations.[1][2][3] The choice of analog and its concentration is critical for elucidating the specific roles of PKA and Epac in cellular processes.
Data Presentation: Standard Concentrations
The optimal concentration of 8-pCPT-cAMP and its analogs is cell-type dependent and should be determined empirically for each experimental system. The following table summarizes concentrations used in various published studies.
| Compound | Concentration | Cell Type | Application/Effect | Reference |
| 8-pCPT-2'-O-Me-cAMP-AM | 2.5 µM | Hypoxia-treated cells | Activation of Epac and prevention of adherens junction disassembly.[4] | [4] |
| 8-pCPT-2'-O-Me-cAMP | 3.0 µM | INS-1 cells | Weak activation of Rap1.[5] | [5] |
| 8-pCPT-2'-O-Me-cAMP-AM | 3.0 µM | INS-1 cells | Strong activation of Rap1.[5] | [5] |
| 8-CPT-cAMP | 30-300 µM | INS-1 cells | Stimulation of CRE-Luc activity (PKA- and Epac-mediated).[1] | [1][6] |
| 8-pCPT-2'-O-Me-cAMP | 30-300 µM | INS-1 cells | No stimulation of CRE-Luc activity, indicating PKA independence.[1] | [1] |
| 8-pCPT-2'-O-Me-cAMP | 50 µM | INS-1 and human pancreatic β-cells | Stimulation of Ca2+-induced Ca2+ release (CICR).[1][6] | [1][6] |
| 8-pCPT-2'-O-Me-cAMP | 100 µM | INS-1 cells | Application for studying CICR.[1] | [1] |
| 8-CPT-cAMP | Not Specified | S49 lymphoma cells | Induction of apoptosis and alteration of gene expression.[7] | [7][8] |
| 8-pCPT-2'-O-Me-cAMP | 200 µM | Macrophages | Stimulation of Epac1 signaling.[9] | [9] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by cAMP analogs.
Caption: 8-pCPT-cAMP signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for assessing cell viability after treatment with 8-pCPT-cAMP.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
8-pCPT-cAMP or 8-pCPT-2'-O-Me-cAMP
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
-
Treatment:
-
Prepare a stock solution of 8-pCPT-cAMP in an appropriate solvent (e.g., DMSO or sterile water).
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 8-pCPT-cAMP. Include a vehicle control (medium with the solvent at the same concentration used for the highest 8-pCPT-cAMP concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Gene Expression Analysis (Quantitative PCR)
This protocol outlines the steps to analyze changes in gene expression following 8-pCPT-cAMP treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
8-pCPT-cAMP or 8-pCPT-2'-O-Me-cAMP
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of 8-pCPT-cAMP or vehicle control for the specified time (e.g., 2, 6, 24 hours).[8]
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Perform qPCR using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target gene to the housekeeping gene.
-
Compare the expression levels in 8-pCPT-cAMP-treated samples to the vehicle-treated control.
-
Protein Activation Analysis (Western Blot)
This protocol is for detecting changes in protein phosphorylation or expression levels after 8-pCPT-cAMP treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates or larger flasks
-
Complete cell culture medium
-
8-pCPT-cAMP or 8-pCPT-2'-O-Me-cAMP
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-Rap1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with 8-pCPT-cAMP or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.[11]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[11]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[12]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell physiology of cAMP sensor Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cAMP-activated GTP exchange factor, Epac1 Upregulates Plasma Membrane and Nuclear Akt Kinase Activities in 8-CPT-2-O-Me-cAMP-Stimulated Macrophages: Gene silencing of the cAMP-activated GTP exchange Epac1 prevents 8-CPT-2-O-Me-cAMP activation of Akt activity in macrophages* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. bio-rad.com [bio-rad.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. addgene.org [addgene.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-pCPT-2'-O-Me-cAMP Concentration for Maximum Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-pCPT-2'-O-Me-cAMP and its cell-permeable analog, 8-pCPT-2'-O-Me-cAMP-AM.
Frequently Asked Questions (FAQs)
Q1: What is 8-pCPT-2'-O-Me-cAMP and what is its primary mechanism of action?
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, or 8-pCPT-2'-O-Me-cAMP, is a potent and selective activator of the Exchange Protein Directly Activated by cAMP (Epac).[1][2] Unlike the endogenous second messenger cAMP, which activates both Epac and Protein Kinase A (PKA), 8-pCPT-2'-O-Me-cAMP is designed to selectively activate Epac, making it a valuable tool for studying Epac-specific signaling pathways.[1][3] Its primary mechanism involves binding to the cyclic nucleotide-binding domain of Epac, which induces a conformational change that promotes its guanine (B1146940) nucleotide exchange factor (GEF) activity. This leads to the activation of the small G-protein Rap1.
Q2: What is the difference between 8-pCPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP-AM?
8-pCPT-2'-O-Me-cAMP-AM is a more cell-permeable prodrug of 8-pCPT-2'-O-Me-cAMP. The addition of an acetoxymethyl (AM) ester group enhances its ability to cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP molecule. This results in a higher intracellular concentration of the active compound compared to using the non-AM version.
Q3: What is the recommended starting concentration for my experiments?
The optimal concentration of 8-pCPT-2'-O-Me-cAMP-AM can vary significantly depending on the cell type, the specific biological endpoint being measured, and the incubation time. Based on published studies, a starting concentration range of 1-10 µM is often a good starting point for cell-based assays. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Data Presentation: Effective Concentrations of 8-pCPT-2'-O-Me-cAMP
The following table summarizes effective concentrations of 8-pCPT-2'-O-Me-cAMP and its AM-ester form as reported in various studies.
| Compound | Cell Type | Assay/Effect | Effective Concentration/EC50 | Reference |
| 8-pCPT-2'-O-Me-cAMP | In vitro | Epac1 activation (Rap1 activation) | EC50: 2.2 µM | |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 cells | Epac1-camps activation | 0.3-3.0 µM | |
| 8-pCPT-2'-O-Me-cAMP-AM | HUVECs | Rap1 activation | ECmax: 0.1 µM | |
| 8-pCPT-2'-O-Me-cAMP-AM | Hypoxia model | Activation of Epac | 2.5 µM | |
| 8-pCPT-2'-O-Me-cAMP-AM | INS-1 cells | Activation of cAMP reporter Epac1-camps | 20 µM | |
| 8-pCPT-2'-O-Me-cAMP | INS-1 cells | Ca2+-induced Ca2+ release | 50 µM | |
| 8-pCPT-2'-O-Me-cAMP | Human pancreatic β-cells | Ca2+-induced Ca2+ release | 10-100 µM |
Experimental Protocols
General Protocol for Optimizing 8-pCPT-2'-O-Me-cAMP-AM Concentration
This protocol outlines a general workflow for determining the optimal concentration of 8-pCPT-2'-O-Me-cAMP-AM for a cell-based assay.
-
Cell Seeding: Plate cells at a density appropriate for your assay in a multi-well plate. Allow cells to adhere and reach the desired confluency.
-
Serum Starvation: For experiments using 8-pCPT-2'-O-Me-cAMP-AM, it is crucial to switch to a serum-free medium for a few hours before and during the treatment. Serum contains esterases that can prematurely cleave the AM group, reducing the compound's cell permeability and efficacy.
-
Preparation of 8-pCPT-2'-O-Me-cAMP-AM Stock Solution: Dissolve 8-pCPT-2'-O-Me-cAMP-AM in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.
-
Dose-Response Treatment: Prepare a series of dilutions of 8-pCPT-2'-O-Me-cAMP-AM in serum-free medium. A common starting range for the final concentrations is 0.1, 0.3, 1, 3, 10, 30, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Incubation: Replace the medium in the cell culture plate with the prepared dilutions of 8-pCPT-2'-O-Me-cAMP-AM. Incubate for the desired period (e.g., 30 minutes, 1 hour, 6 hours, etc.) based on the expected kinetics of your biological response.
-
Assay Performance: After incubation, perform your specific assay to measure the desired endpoint (e.g., Rap1 activation, gene expression, cell migration, etc.).
-
Data Analysis: Plot the response as a function of the 8-pCPT-2'-O-Me-cAMP-AM concentration to determine the EC50 (half-maximal effective concentration) and the optimal concentration for maximal effect.
Visualizations
Caption: Signaling pathway of 8-pCPT-2'-O-Me-cAMP.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 3. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating 8-pCPT-cAMP Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-pCPT-cAMP and its analogs. This guide focuses on identifying and mitigating potential off-target effects to ensure data accuracy and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is 8-pCPT-cAMP and what is its primary target?
8-pCPT-cAMP (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic AMP (cAMP). It is primarily used as a selective activator of the Exchange protein directly activated by cAMP (Epac). A more selective analog, 8-pCPT-2'-O-Me-cAMP, shows higher affinity for Epac and weaker activation of Protein Kinase A (PKA).[1]
Q2: What are the known off-target effects of 8-pCPT-cAMP?
The most significant off-target effect of 8-pCPT-cAMP is the inhibition of certain phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[2][3] Specifically, 8-pCPT-cAMP is a potent inhibitor of the cGMP-specific phosphodiesterase (PDE5A) and also inhibits the cGMP-inhibited phosphodiesterase (PDE3) and the cAMP-specific phosphodiesterase (PDE4).[2] This inhibition can lead to an accumulation of endogenous cAMP, which can activate PKA and other cAMP-dependent pathways, confounding experimental results.
Q3: I am observing a stronger or more prolonged cellular response than expected with 8-pCPT-cAMP. What could be the cause?
This is a common issue and is often due to the off-target inhibition of PDEs by 8-pCPT-cAMP. The observed cellular response is likely a combination of direct Epac activation by 8-pCPT-cAMP and the indirect effects of elevated intracellular cAMP levels caused by PDE inhibition. This can lead to the activation of PKA, even when using an Epac-selective activator.
Q4: How can I be sure that the observed effect is due to Epac activation and not PKA activation?
To dissect the signaling pathway, it is crucial to use proper controls. The use of the more Epac-selective analog, 8-pCPT-2'-O-Me-cAMP, is recommended. Additionally, co-treatment with a PKA-specific inhibitor (e.g., H89 or KT 5720) can help to block the PKA pathway. If the effect persists in the presence of a PKA inhibitor, it is more likely to be mediated by Epac. Conversely, using a PKA-selective activator can help to identify PKA-dependent effects.
Q5: My results are inconsistent when using 8-pCPT-cAMP. What are the potential reasons?
Inconsistent results can stem from several factors:
-
Compound Stability: Ensure the compound is stored correctly to prevent degradation.
-
Cell-Type Variability: Different cell types express varying levels of Epac, PKA, and PDEs, which can lead to different responses.
-
Phosphodiesterase Activity: High endogenous PDE activity can reduce the effective concentration of 8-pCPT-cAMP at its target.
-
Concentration: Using the lowest effective concentration can help to minimize off-target effects.
Troubleshooting Guides
Problem 1: Unexpected PKA Pathway Activation
-
Possible Cause: Off-target inhibition of PDEs by 8-pCPT-cAMP leads to an increase in intracellular cAMP, which in turn activates PKA.
-
Troubleshooting Steps:
-
Measure Intracellular cAMP Levels: A significant increase in cAMP levels after treatment with 8-pCPT-cAMP is a strong indicator of PDE inhibition.
-
Use a PKA-Specific Inhibitor: Co-incubate your cells with 8-pCPT-cAMP and a specific PKA inhibitor (e.g., H89, KT 5720). If the unexpected effect is diminished, it confirms PKA involvement.
-
Switch to a More Selective Analog: Use 8-pCPT-2'-O-Me-cAMP, which has a higher selectivity for Epac over PKA.[1]
-
Knockdown of PKA: Use siRNA or shRNA to reduce the expression of PKA catalytic subunits to confirm the role of PKA in the observed phenotype.
-
Problem 2: Results Suggest Both Epac and PKA are Involved
-
Possible Cause: The cellular response is mediated by a combination of direct Epac activation and indirect PKA activation due to PDE inhibition.
-
Troubleshooting Steps:
-
Dissect the Pathway with Selective Agonists and Inhibitors:
-
Use an Epac-selective activator (8-pCPT-2'-O-Me-cAMP) to isolate the Epac-mediated effects.[1]
-
Use a PKA-selective activator (e.g., 6-Bnz-cAMP) to isolate the PKA-mediated effects.
-
Combine the Epac-selective activator with a PKA inhibitor to confirm that the remaining effect is solely due to Epac.
-
-
Perform a Rap1 Activation Assay: This assay directly measures the activation of Rap1, a key downstream effector of Epac, to confirm Epac engagement.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for 8-pCPT-cAMP and its more selective analog, 8-pCPT-2'-O-Me-cAMP. This information is crucial for designing experiments and interpreting results.
| Compound | Target | Action | Potency | Reference |
| 8-pCPT-cAMP | PDE5A | Inhibition | IC50 = 0.9 µM | [2][3] |
| PDE3 | Inhibition | IC50 = 24 µM | [2] | |
| PDE4 | Inhibition | IC50 = 25 µM | [2] | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | Activation | EC50 = 2.2 µM | [1] |
| PKA | Weak Activation | EC50 > 10 µM | [4] |
Key Experimental Protocols
Protocol 1: Rap1 Activation Assay (Pull-down Assay)
This protocol is designed to specifically measure the activation of Rap1, a direct downstream target of Epac.
Materials:
-
RalGDS-RBD (Rap binding domain of RalGDS) agarose (B213101) beads
-
Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 10% glycerol)
-
Protease and phosphatase inhibitors
-
GTPγS (non-hydrolyzable GTP analog, positive control)
-
GDP (negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Treat cells with 8-pCPT-cAMP or controls.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis/Wash Buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Control Loading (Optional but Recommended):
-
To a fraction of the lysate from untreated cells, add GTPγS to a final concentration of 100 µM (positive control) or GDP to a final concentration of 1 mM (negative control). Incubate for 30 minutes at 30°C with agitation. Stop the reaction by adding MgCl2 to a final concentration of 60 mM.
-
-
Pull-down:
-
Incubate 500 µg to 1 mg of protein lysate with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
-
Western Blotting:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a general method for measuring intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit.
Materials:
-
Commercially available cAMP EIA kit
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells in a multi-well plate.
-
Treat cells with 8-pCPT-cAMP, forskolin (B1673556) (positive control), or vehicle.
-
Lyse the cells according to the kit manufacturer's instructions (e.g., using 0.1 M HCl or a specific lysis buffer).
-
-
cAMP Assay:
-
Perform the competitive EIA according to the kit's protocol. This typically involves adding the cell lysate, a cAMP-HRP conjugate, and an anti-cAMP antibody to a pre-coated plate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to develop the color.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in the samples based on the standard curve.
-
Visualizations
Caption: Signaling pathways of PKA and Epac, and the dual action of 8-pCPT-cAMP.
Caption: Troubleshooting workflow for identifying 8-pCPT-cAMP off-target effects.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for PKA-Independent Effects of 8-pCPT-cAMP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the PKA-independent effects of 8-pCPT-cAMP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8-pCPT-cAMP and what are its primary cellular targets?
8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is widely used to mimic the effects of elevated intracellular cAMP. Its primary targets are the ubiquitously expressed cAMP effector proteins: cAMP-dependent protein kinase (PKA) and the Exchange protein directly activated by cAMP (Epac).
Q2: What are the known PKA-independent effects of 8-pCPT-cAMP?
The PKA-independent effects of 8-pCPT-cAMP are primarily mediated by the activation of Epac proteins (Epac1 and Epac2). Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Activation of the Epac/Rap signaling pathway can lead to a variety of cellular responses, including:
-
Modulation of cell adhesion and migration: Through Rap1-mediated integrin activation.
-
Regulation of intracellular calcium levels: By influencing the function of ion channels and calcium stores.
-
Control of exocytosis and secretion: Particularly important in neuronal and endocrine cells.
-
Influence on cell proliferation and differentiation.
Q3: Why is it crucial to control for PKA-independent effects when using 8-pCPT-cAMP?
Since 8-pCPT-cAMP can activate both PKA and Epac, attributing an observed cellular effect solely to PKA activation can be misleading. To ensure the specific involvement of PKA in a biological process, it is essential to design experiments that can distinguish between PKA-dependent and Epac-dependent signaling pathways.
Q4: What is the key difference between 8-pCPT-cAMP and 8-pCPT-2'-O-Me-cAMP?
The key difference lies in their selectivity for PKA versus Epac. While 8-pCPT-cAMP activates both PKA and Epac, 8-pCPT-2'-O-Me-cAMP is a highly selective activator of Epac with minimal to no activation of PKA at typical working concentrations.[1][2] This makes 8-pCPT-2'-O-Me-cAMP an excellent tool to specifically probe Epac-mediated effects and to serve as a negative control for PKA-dependent signaling when used in parallel with 8-pCPT-cAMP.
Troubleshooting Guides
Issue 1: Ambiguous results when trying to demonstrate PKA-specific effects with 8-pCPT-cAMP.
Potential Cause: The observed effect may be partially or entirely mediated by Epac activation.
Troubleshooting Steps:
-
Use a PKA-specific inhibitor: Pre-incubate your cells with a PKA inhibitor, such as H-89 or Rp-8-CPT-cAMPS, before treating with 8-pCPT-cAMP. If the effect is abolished or significantly reduced, it suggests PKA dependence.
-
Utilize an Epac inhibitor: In conjunction with 8-pCPT-cAMP treatment, use a specific Epac inhibitor (e.g., ESI-05 for Epac2) to see if the effect is blocked.
-
Assess PKA and Epac activation directly: Perform downstream assays to confirm the activation of each pathway. For PKA, this could be a Western blot for phosphorylated PKA substrates (e.g., phospho-VASP or phospho-CREB). For Epac, a Rap1 activation assay is a standard readout.
Issue 2: No effect is observed after treatment with a PKA inhibitor, but you still suspect PKA involvement.
Potential Cause: The inhibitor may not be effective at the concentration or incubation time used, or it may have off-target effects.
Troubleshooting Steps:
-
Confirm inhibitor activity: Test the PKA inhibitor's efficacy in your system by measuring the phosphorylation of a known PKA substrate. A dose-response curve for the inhibitor can help determine the optimal concentration.
-
Consider inhibitor specificity: Be aware of the potential off-target effects of commonly used inhibitors. For example, H-89 can inhibit other kinases at higher concentrations. Cross-reference your findings with data from other inhibitors or complementary approaches.
-
Use a dominant-negative approach: If pharmacologic approaches are inconclusive, consider genetic tools such as expressing a dominant-negative mutant of the PKA regulatory subunit.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for commonly used pharmacological tools to dissect PKA and Epac signaling pathways.
Table 1: cAMP Analogs - Activators
| Compound | Target(s) | EC50 for PKA | EC50 for Epac1 | Recommended Working Concentration (Cell-based) |
| 8-pCPT-cAMP | PKA & Epac | ~1-10 µM | ~2-5 µM | 10-100 µM |
| 8-pCPT-2'-O-Me-cAMP | Epac (selective) | >100 µM[3] | 2.2 µM[1] | 1-10 µM |
Table 2: Pharmacological Inhibitors
| Compound | Target(s) | Ki for PKA | IC50 for Epac2 | Recommended Working Concentration (Cell-based) |
| H-89 | PKA | 48 nM | Not applicable | 10-30 µM |
| Rp-8-CPT-cAMPS | PKA (competitive antagonist) | 4.5 µM (PKA II), 12.5 µM (PKA I) | Not applicable | 10-100 µM |
| ESI-05 | Epac2 (selective) | Not applicable | 0.43 µM | 1-10 µM |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated PKA Substrates (e.g., Phospho-VASP)
Objective: To determine the level of PKA activity in cells by measuring the phosphorylation of a known PKA substrate.
Materials:
-
Cell culture reagents
-
8-pCPT-cAMP and other test compounds
-
Phosphatase inhibitor cocktail
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (e.g., anti-phospho-VASP)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Total VASP or loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with 8-pCPT-cAMP, inhibitors, or vehicle controls for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein or a loading control for normalization.
Protocol 2: In Vitro PKA Kinase Assay
Objective: To directly measure the catalytic activity of PKA in cell lysates or purified preparations.
Materials:
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection reagents
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Cell lysates or purified PKA
-
8-pCPT-cAMP and inhibitors
-
Phosphocellulose paper or other capture method
-
Scintillation counter (for radioactive assay) or plate reader (for non-radioactive assay)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, PKA substrate peptide, and your cell lysate or purified PKA.
-
Inhibitor/Activator Addition: Add 8-pCPT-cAMP or a PKA inhibitor to the respective tubes.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or non-radioactive ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution.
-
Washing (for radioactive assay): Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detection:
-
Radioactive: Measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive: Follow the manufacturer's instructions for the specific kit, which typically involves an antibody-based detection of the phosphorylated substrate read on a plate reader.
-
Protocol 3: Rap1 Activation (Pull-down) Assay
Objective: To measure the level of active, GTP-bound Rap1 as a readout for Epac activity.
Materials:
-
Cell culture reagents
-
8-pCPT-cAMP, 8-pCPT-2'-O-Me-cAMP, or other stimuli
-
Lysis/Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol)
-
Protease inhibitor cocktail
-
RalGDS-RBD (Rap1 binding domain) agarose (B213101) beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Laemmli sample buffer
-
Anti-Rap1 antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells as desired and lyse in ice-cold lysis/wash buffer with protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Normalization: Determine the protein concentration and normalize all samples.
-
Positive and Negative Controls: In separate tubes, load a portion of control lysate with GTPγS (positive control) or GDP (negative control).
-
Pull-down: Add RalGDS-RBD agarose beads to each lysate and incubate with rotation at 4°C for 1 hour.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis/wash buffer.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1. An aliquot of the total lysate should also be run to show the total Rap1 levels.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: The dual activation of PKA and Epac signaling pathways by 8-pCPT-cAMP.
References
improving the stability of 8-pCPT-cAMP in long-term experiments
Welcome to the technical support center for 8-pCPT-cAMP and its analogs. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of these compounds in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of 8-pCPT-cAMP?
A1: For optimal long-term stability, 8-pCPT-cAMP and its analogs should be stored at -20°C under desiccating conditions. Some suppliers also recommend storing solutions in a freezer, preferably in a freeze-dried form, to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles of stock solutions.[2]
Q2: My 8-pCPT-cAMP solution appears to have precipitated in the cell culture medium. What could be the cause and how can I resolve it?
A2: Precipitation can occur due to poor solubility, which can lead to inconsistent experimental outcomes and potential cytotoxicity. The sodium salt form of 8-pCPT-cAMP generally offers better water solubility. To resolve this, ensure the compound is completely dissolved before adding it to your cell culture. Preparing a concentrated stock solution in an appropriate solvent, such as DMSO, and then diluting it in the culture medium can help prevent precipitation.[3]
Q3: Is 8-pCPT-cAMP sensitive to light?
A3: Yes, 8-pCPT-cAMP and its solutions should be protected from bright light. Exposure to light can lead to oxidation, which can degrade the compound and potentially form agonistic byproducts.[1]
Q4: How stable is 8-pCPT-cAMP in cell culture medium during long-term experiments?
A4: While some analogs of 8-pCPT-cAMP are designed for metabolic stability, the parent compound can be susceptible to degradation by phosphodiesterases (PDEs) present in cell culture systems over extended periods.[1][4] For long-term experiments, it is advisable to consider more metabolically stable analogs or to replenish the compound in the medium at regular intervals.
Q5: Are there more stable alternatives to 8-pCPT-cAMP for long-term studies?
A5: Yes, several analogs have been developed with improved stability and other beneficial properties:
-
Rp-8-CPT-cAMPS: This analog is a PKA inhibitor known for its metabolic stability against mammalian PDEs.[1]
-
8-pCPT-2'-O-Me-cAMP: A selective activator of Epac (Exchange Protein Activated by cAMP) with enhanced stability against PDEs.[5]
-
8-pCPT-2'-O-Me-cAMP-AM: This is a cell-permeable prodrug version of 8-pCPT-2'-O-Me-cAMP. It readily crosses the cell membrane and is then hydrolyzed by intracellular esterases to its active, more stable form.[6]
-
Sp-8-pCPT-2'-O-Me-cAMPS: A phosphorothioate (B77711) derivative that is resistant to hydrolysis by PDEs, making it suitable for long-term experiments.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect over time. | Degradation of 8-pCPT-cAMP in the experimental medium. | 1. Use a more metabolically stable analog such as Sp-8-pCPT-2'-O-Me-cAMPS.[6] 2. Replenish the 8-pCPT-cAMP in the culture medium at regular intervals. 3. Confirm the final concentration and stability of the compound in your media using a suitable analytical method like HPLC. |
| High cell death observed at the desired working concentration. | The concentration may be above the cytotoxic threshold for your specific cell line. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity using a viability assay (e.g., MTT assay).[3] 2. Use the lowest effective concentration that produces the desired biological response. |
| Variability between experimental replicates. | 1. Incomplete dissolution or precipitation of the compound. 2. Degradation of the stock solution due to improper storage. | 1. Ensure complete dissolution of the stock solution before use. Consider using the sodium salt form for better solubility.[3] 2. Aliquot the stock solution upon preparation and store at -20°C to avoid multiple freeze-thaw cycles.[2] Protect from light.[1] |
Data on 8-pCPT-cAMP Analog Stability and Properties
| Compound | Primary Target(s) | Key Stability/Permeability Features | Recommended Storage |
| 8-pCPT-cAMP | PKA, Epac, PDEs | Membrane permeable, lipophilic. | -20°C, desiccated |
| Rp-8-CPT-cAMPS | PKA inhibitor | Metabolically stable towards mammalian PDEs.[1] | Freezer, preferably freeze-dried[1] |
| 8-pCPT-2'-O-Me-cAMP | Epac activator | Increased PDE stability.[5] | -20°C[7] |
| 8-pCPT-2'-O-Me-cAMP-AM | Epac activator (prodrug) | Readily crosses the plasma membrane and is hydrolyzed to the active compound.[6] | -20°C |
| Sp-8-pCPT-2'-O-Me-cAMPS | Epac activator | Resistant to PDE hydrolysis.[6] | Not specified, general -20°C recommended. |
Experimental Protocols
Protocol: Assessment of 8-pCPT-cAMP Stability in Cell Culture Medium via HPLC
This protocol provides a general framework for determining the stability of 8-pCPT-cAMP in your specific experimental conditions.
1. Materials:
-
8-pCPT-cAMP
-
Cell culture medium (your experimental medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
0.22 µm syringe filters
2. Method:
-
Preparation of Standards:
-
Prepare a stock solution of 8-pCPT-cAMP in a suitable solvent (e.g., DMSO or water).
-
Create a series of calibration standards by diluting the stock solution in your cell culture medium to known concentrations.
-
-
Sample Preparation and Incubation:
-
Add 8-pCPT-cAMP to your cell culture medium to the final experimental concentration.
-
Incubate the medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect aliquots of the medium.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Establish a suitable mobile phase gradient. A common starting point is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Set the UV detector to the maximum absorbance wavelength for 8-pCPT-cAMP (approximately 282 nm).[1]
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the 8-pCPT-cAMP standards against their known concentrations.
-
Determine the concentration of 8-pCPT-cAMP remaining in your incubated samples at each time point by comparing their peak areas to the standard curve.
-
Plot the concentration of 8-pCPT-cAMP versus time to determine its degradation rate under your experimental conditions.
-
Visualizations
Caption: Signaling pathway of 8-pCPT-cAMP activation and degradation.
Caption: A logical workflow for troubleshooting 8-pCPT-cAMP stability.
Caption: Workflow for assessing 8-pCPT-cAMP stability via HPLC.
References
Technical Support Center: Navigating 8-pCPT-cAMP Delivery in Primary Neuronal Cultures
This technical support hub is designed for researchers, scientists, and drug development professionals utilizing 8-pCPT-cAMP and its derivatives in primary neuronal cultures. Here, you will find comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is 8-pCPT-cAMP and what is its mechanism of action in neurons?
8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate, or 8-pCPT-cAMP, is a synthetic, cell-permeable analog of cyclic AMP (cAMP). Within neurons, cAMP functions as a critical second messenger, orchestrating a wide array of cellular processes such as synaptic plasticity, neurite elongation, and cell survival. 8-pCPT-cAMP mimics the action of endogenous cAMP by activating its primary downstream targets:
-
Protein Kinase A (PKA): The activation of PKA by cAMP analogs initiates a signaling cascade that results in the phosphorylation of numerous proteins. A key target is the transcription factor CREB (cAMP response element-binding protein), which is integral to long-term modifications in gene expression associated with memory formation and neuronal resilience.
-
Exchange Protein directly Activated by cAMP (Epac): 8-pCPT-cAMP is also a robust activator of Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1. The Epac signaling pathway plays a significant role in processes such as cell adhesion and the structural development of neurites.
For researchers looking to isolate the effects of these pathways, specific analogs are available. For instance, 8-pCPT-2'-O-Me-cAMP exhibits a higher selectivity for Epac over PKA, providing a valuable tool for dissecting their individual contributions to neuronal function.
Q2: How do 8-pCPT-cAMP, 8-pCPT-2'-O-Me-cAMP, and 8-pCPT-2'-O-Me-cAMP-AM differ?
The key distinctions between these analogs lie in their cell permeability and their selectivity for downstream effectors.
-
8-pCPT-cAMP: While designed to be cell-permeable, its efficiency in crossing the cell membrane can be inconsistent.
-
8-pCPT-2'-O-Me-cAMP: This derivative is characterized by its high selectivity for Epac, making it a preferred choice for studies focused on PKA-independent cAMP signaling.[1]
-
8-pCPT-2'-O-Me-cAMP-AM: This molecule is an acetoxymethyl (AM) ester prodrug of 8-pCPT-2'-O-Me-cAMP. The addition of the AM group markedly enhances its ability to permeate the cell membrane.[2] Intracellular esterases subsequently cleave the AM group, liberating the active 8-pCPT-2'-O-Me-cAMP.[2] This modification renders the -AM variant more potent, often allowing for effective results at lower concentrations.[2]
Q3: What are the best practices for preparing and storing 8-pCPT-cAMP stock solutions?
Proper preparation and storage are critical for maintaining the efficacy of your cAMP analogs.
-
Choice of Solvent: The solubility of 8-pCPT-cAMP and its derivatives can vary. While many are soluble in aqueous solutions such as sterile water or phosphate-buffered saline (PBS), others may require organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3] It is imperative to consult the manufacturer's datasheet for the specific product you are using.
-
Preparing the Stock Solution: It is advisable to prepare a concentrated stock solution, typically in the range of 10-100 mM.[4]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, the stock solution should be dispensed into small, single-use aliquots.[4] These should be stored at or below -20°C and shielded from light.
Troubleshooting Guide
Issue: Lack of Expected Effect Post-Treatment
If you are not observing the anticipated cellular response in your primary neuronal cultures following treatment with 8-pCPT-cAMP, consider the following potential issues and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Compromised Cell Health | - Verify the health and viability of your primary neuronal cultures prior to initiating treatment. Stressed or unhealthy neurons are unlikely to exhibit a typical response. - Scrutinize your control cultures for any indications of cellular stress or death. |
| Suboptimal Compound Concentration | - The optimal concentration of 8-pCPT-cAMP can differ significantly depending on the neuronal cell type and plating density. - Conduct a dose-response experiment to ascertain the ideal concentration for your specific experimental conditions. - Be cognizant of potential biphasic effects, where higher concentrations may paradoxically lead to an inhibitory response.[5] |
| Inefficient Compound Delivery | - For analogs with known lower membrane permeability, consider utilizing an AM ester variant (e.g., 8-pCPT-2'-O-Me-cAMP-AM) to enhance intracellular delivery.[2] - Confirm that the compound is fully dissolved in your culture medium before application. |
| Inappropriate Incubation Time | - The time required to observe a measurable effect is dependent on the downstream process being studied. - For rapid events like protein phosphorylation, an incubation period of minutes to an hour may suffice. - For more prolonged processes such as alterations in gene expression or neurite outgrowth, extended incubation times, ranging from several hours to days, may be necessary. |
| Compound Degradation | - Confirm that your stock solutions have been stored under the recommended conditions and have not been subjected to multiple freeze-thaw cycles. - Prepare fresh dilutions in culture medium immediately prior to each experiment. |
| Irrelevant Signaling Pathway | - The biological process under investigation may not be regulated by the PKA or Epac pathways. - Employ alternative pharmacological agents or genetic techniques to explore other potential signaling cascades. |
Issue: Observation of Cytotoxicity or Off-Target Effects
The appearance of toxicity or unexpected cellular responses can confound experimental results. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Excessive Compound Concentration | - Elevated concentrations of 8-pCPT-cAMP can induce cytotoxicity in primary neurons.[5] - Conduct a toxicity assay to establish the maximum non-toxic concentration for your specific neuronal cultures. - Utilize the lowest effective concentration as determined by your dose-response experiments. |
| Solvent-Induced Toxicity | - If a solvent such as DMSO is used for your stock solution, ensure the final concentration in the culture medium is minimal (typically below 0.1%) to prevent solvent-related artifacts.[6] - Always incorporate a vehicle control (culture medium containing the same final concentration of the solvent) in your experimental design.[4] |
| Off-Target Pharmacological Effects | - At higher concentrations, some cAMP analogs may exhibit off-target effects, including the inhibition of phosphodiesterases (PDEs).[2] This can result in a global increase in endogenous cAMP levels, complicating data interpretation. - Whenever possible, use highly selective analogs at the lowest effective concentration. - Corroborate your findings using multiple experimental approaches, such as employing different analogs or utilizing genetic methods to manipulate the target pathway. |
| Contamination of Stock Solution | - Ensure the sterility of your stock solutions to avoid introducing contaminants into your cultures. If there is any concern, and the compound's stability permits, filter-sterilize the solution. |
Data Summary
Table 1: Solubility of 8-pCPT-cAMP Analogs
| Compound | Solvent | Concentration |
| 8-pCPT-2'-O-Me-cAMP | DMF | 30 mg/ml[3] |
| DMSO | 25 mg/ml[3] | |
| Ethanol | 0.5 mg/ml[3] | |
| PBS (pH 7.2) | 10 mg/ml[3] |
Table 2: Reported Effective Concentrations in Neuronal and Related Cell Types
| Compound | Cell Type | Concentration | Observed Effect |
| CPT-cAMP | Spiral Ganglion Neurons | 1 mM | Increased neurite length[5] |
| Spiral Ganglion Neurons | 10 mM | Reduced neurite length[5] | |
| CPT-cAMP | Rat Cerebellar Granule Neurons | 30 µM | Phosphorylation of GSK-3β[6] |
| Rat Cerebellar Granule Neurons | 500 µM | Inhibition of apoptosis[6] | |
| 8-pCPT-2'-O-Me-cAMP | Spiral Ganglion Neurons | 200 µM | No significant effect on neurite length[5] |
| 8-pCPT-2'-O-Me-cAMP | INS-1 Cells (insulin-secreting) | 10-100 µM | Dose-dependent mobilization of Ca2+[1][7] |
| 8-pCPT-cAMP | Acute Promyelocytic Leukemia cells | Not specified | Enhances cellular differentiation[8] |
Experimental Protocols
Protocol 1: Preparation of 8-pCPT-cAMP Stock Solution
-
Always begin by consulting the manufacturer's guidelines for the appropriate solvent. For example, a 25 mg/ml stock solution of 8-pCPT-2'-O-Me-cAMP can be prepared in DMSO.[3]
-
To create a 10 mM stock solution from a compound with a molecular weight of approximately 500 g/mol , dissolve 5 mg of the compound in 1 ml of the designated solvent.
-
Ensure complete dissolution by vortexing the solution thoroughly.
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µl) using sterile microcentrifuge tubes.
-
Store these aliquots at or below -20°C, ensuring they are protected from light.
Protocol 2: Treatment of Primary Neuronal Cultures
-
Establish primary neuronal cultures on a suitable substrate, such as poly-D-lysine coated plates, using an appropriate serum-free medium supplemented with the necessary growth factors.[9][10]
-
On the day of the experiment, allow an aliquot of the 8-pCPT-cAMP stock solution to thaw at room temperature.
-
Dilute the stock solution to the final desired working concentration in pre-warmed neuronal culture medium. Ensure gentle but thorough mixing by pipetting.
-
Prepare a vehicle control by adding an equivalent volume of the solvent (e.g., DMSO) to the same volume of pre-warmed culture medium. The final concentration of the solvent should be consistent across all experimental conditions and ideally remain below 0.1%.[6]
-
Carefully aspirate a portion of the existing medium from the neuronal cultures and replace it with the freshly prepared medium containing either the 8-pCPT-cAMP analog or the vehicle control.[4]
-
Return the cultures to a humidified incubator at 37°C with 5% CO2 for the predetermined incubation period, which can range from minutes to days depending on the experimental endpoint.
-
Following incubation, proceed with your planned downstream analysis, such as immunocytochemistry, Western blotting, or functional assays.
Visualizations
Caption: Signaling pathway of 8-pCPT-cAMP in primary neurons.
Caption: General experimental workflow for using 8-pCPT-cAMP.
Caption: Troubleshooting decision tree for 8-pCPT-cAMP experiments.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of cAMP and protein kinase A on neurite length from spiral ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying phosphorylation dynamics in primary neuronal cultures using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
avoiding cytotoxicity with high concentrations of 8-pCPT-cAMP
Welcome to the technical support center for 8-pCPT-cAMP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding cytotoxicity at high concentrations of 8-pCPT-cAMP during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8-pCPT-cAMP and what is its primary mechanism of action?
8-(4-Chlorophenylthio)-cAMP (8-pCPT-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It functions as an activator of two key downstream effectors of cAMP: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). By mimicking endogenous cAMP, 8-pCPT-cAMP can be used to study the roles of these signaling pathways in various cellular processes.
Q2: Why is cytotoxicity observed at high concentrations of 8-pCPT-cAMP?
High concentrations of 8-pCPT-cAMP can lead to cytotoxicity through several potential mechanisms:
-
Overactivation of PKA: Prolonged or excessive activation of PKA can trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis in a cell-type-dependent manner.
-
Off-target Effects: At high concentrations, 8-pCPT-cAMP may interact with other cellular components, such as phosphodiesterases (PDEs), leading to unintended consequences and cellular stress.
-
Metabolite Toxicity: Although less characterized than for other cAMP analogs like 8-Bromo-cAMP, it is possible that 8-pCPT-cAMP can be metabolized into compounds that have their own cytotoxic effects.
-
Solvent Toxicity: The solvent used to dissolve 8-pCPT-cAMP, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
Q3: What are the typical working concentrations for 8-pCPT-cAMP?
The optimal working concentration is highly dependent on the cell type and the specific biological question. Generally, concentrations in the range of 10 µM to 200 µM are used in cell culture experiments. Cytotoxicity can become a significant concern at concentrations exceeding 100 µM, though some studies have reported using up to 1 mM for short durations with careful monitoring. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Are there less cytotoxic alternatives to 8-pCPT-cAMP?
Yes. If your research focuses on the Epac signaling pathway, using a more specific analog like 8-pCPT-2'-O-Me-cAMP is highly recommended. This analog is a potent activator of Epac but a weak activator of PKA, which can help to circumvent PKA-mediated cytotoxicity.
Troubleshooting Guide: High Cytotoxicity with 8-pCPT-cAMP
This guide provides a step-by-step approach to troubleshoot and mitigate cytotoxicity issues in your experiments.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed at the desired working concentration. | The concentration is above the cytotoxic threshold for your specific cell line. | Perform a dose-response curve to determine the IC50 for cytotoxicity using a viability assay like MTT or LDH. Use the lowest effective concentration that elicits the desired biological response. |
| Prolonged exposure to 8-pCPT-cAMP. | Conduct a time-course experiment to determine the minimum incubation time required to observe the desired effect. Shorter exposure times may be sufficient to activate the signaling pathway without inducing significant cell death. | |
| The cytotoxic effect is mediated by PKA activation. | If the desired biological response is independent of PKA, consider using an Epac-specific activator such as 8-pCPT-2'-O-Me-cAMP. | |
| Off-target effects of the compound. | Include a control with a PKA inhibitor (e.g., Rp-cAMPS) to confirm if the observed effect is PKA-dependent. | |
| Inconsistent results and variable cytotoxicity between experiments. | Instability or degradation of 8-pCPT-cAMP in the culture medium. | Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -20°C or below to avoid repeated freeze-thaw cycles. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically below 0.5%). | |
| The presence of serum in the culture medium is influencing the compound's activity. | The effect of some cAMP analogs can be altered by serum factors.[1] Consider reducing the serum concentration during treatment, but be aware that this can also affect cell health. | |
| Precipitation of the compound is observed in the culture medium. | Poor solubility of 8-pCPT-cAMP at the working concentration. | Ensure the stock solution is fully dissolved before diluting it in the culture medium. If precipitation persists, you may need to adjust the solvent or the final concentration. |
Quantitative Data: Cytotoxicity of a Related cAMP Analog
Direct and comprehensive cytotoxic IC50 data for 8-pCPT-cAMP across a wide range of cell lines is limited in the published literature. However, data from a structurally similar compound, 8-Chloro-cAMP (8-Cl-cAMP), can provide a useful reference point. It is imperative that researchers determine the IC50 for their specific cell line and experimental conditions.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Serum Conditions | Reference |
| 8-Cl-cAMP | HeLa | MTT | 72 hours | 4 - 4.8 | Heat untreated human serum | [1] |
| 8-Cl-cAMP | HeLa | MTT | 72 hours | 9 - 23 | Heat inactivated human serum | [1] |
| 8-Cl-cAMP | K562 | MTT | 72 hours | 16 | Heat untreated FBS | [1] |
| 8-Cl-cAMP | K562 | MTT | 72 hours | 7.5 - 16.5 | Different human sera | [1] |
Experimental Protocols
Protocol: Determining the Cytotoxic IC50 of 8-pCPT-cAMP using the MTT Assay
This protocol provides a method to assess the concentration-dependent cytotoxicity of 8-pCPT-cAMP.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
8-pCPT-cAMP
-
Solvent for 8-pCPT-cAMP (e.g., sterile DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 8-pCPT-cAMP in the chosen solvent.
-
Prepare serial dilutions of 8-pCPT-cAMP in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells.
-
Add 100 µL of the 8-pCPT-cAMP dilutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control. Also, include a vehicle control with the same final concentration of the solvent.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the log of the 8-pCPT-cAMP concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways of 8-pCPT-cAMP
Caption: 8-pCPT-cAMP activates both PKA and Epac signaling pathways.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting and mitigating 8-pCPT-cAMP cytotoxicity.
References
Technical Support Center: 8-pCPT-cAMP Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 8-pCPT-cAMP and its analogs in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any effect after treating my cells with 8-pCPT-cAMP. What are the possible reasons?
A1: Several factors could contribute to a lack of response in your 8-pCPT-cAMP experiment. Here are some common issues to investigate:
-
Compound Inactivity or Degradation: Ensure the compound has been stored correctly, typically at -20°C or -80°C and protected from light and moisture to prevent degradation.[1][2] Prepare fresh solutions for each experiment.
-
Suboptimal Concentration: The effective concentration of 8-pCPT-cAMP is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Incorrect Analog for Your System: For intracellular studies, a cell-permeable analog like 8-pCPT-2'-O-Me-cAMP-AM is often necessary.[3][4][5] The acetoxymethyl (AM) ester group enhances membrane permeability.
-
Low Expression of Target Protein (Epac): Your cells may not express sufficient levels of Exchange protein directly activated by cAMP (Epac), the primary target of 8-pCPT-cAMP. Verify Epac expression using techniques like Western blotting or qPCR.
-
Rapid Degradation by Phosphodiesterases (PDEs): Although some analogs are more resistant, high intracellular PDE activity can reduce the effective concentration of the compound. Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX.
Q2: My results are inconsistent between experiments. What could be causing this variability?
A2: Inconsistent results can be frustrating. Here are some factors to consider to improve reproducibility:
-
Compound Stability: As mentioned above, improper storage and handling can lead to degradation. Aliquoting the compound upon receipt can minimize freeze-thaw cycles.
-
Cell Culture Conditions: Ensure consistency in cell passage number, cell density at the time of treatment, and incubation times.
-
Reagent Preparation: Prepare fresh dilutions of 8-pCPT-cAMP for each experiment from a properly stored stock solution.
-
Presence of Serum: If using the AM ester form of the analog, be aware that esterases present in serum can cleave the AM group extracellularly, reducing cell permeability. It is recommended to perform the treatment in serum-free media.
Q3: I am observing effects that are not consistent with Epac activation. Could there be off-target effects?
A3: Yes, off-target effects are a possibility and should be investigated.
-
PKA Activation: Although 8-pCPT-cAMP is a weak activator of Protein Kinase A (PKA), at high concentrations it may elicit PKA-dependent effects. To rule this out, use a specific PKA inhibitor (e.g., H89, KT5720) as a control.
-
Phosphodiesterase (PDE) Inhibition: 8-pCPT-cAMP has been shown to inhibit certain PDEs, which could lead to an increase in endogenous cAMP levels and indirectly activate PKA.
-
Metabolism to Active Compounds: Some cAMP analogs can be metabolized into other active compounds. For instance, 8-Bromo-cAMP can be metabolized to 8-bromo-adenosine, which has its own biological effects.
-
Interaction with other cAMP-binding proteins: Besides Epac and PKA, other proteins can bind cAMP and its analogs.
-
P2Y12 Receptor Interaction: An off-target effect of 8-pCPT-2'-O-Me-cAMP on P2Y12 receptors in blood platelets has been reported.
To confirm that the observed effect is Epac-mediated, consider the following controls:
-
Use an Epac-selective antagonist if available.
-
Utilize siRNA or shRNA to knockdown Epac expression and see if the effect is diminished.
-
Measure the activation of a known downstream effector of Epac, such as Rap1.
Data Presentation: Quantitative Data Summary
For your reference, the following tables summarize key quantitative data for 8-pCPT-cAMP and related compounds.
| Compound | Target | EC50 / AC50 / IC50 | Cell/System | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 Activation | EC50 = 2.2 µM | In vitro Rap1 activation assay | |
| 8-pCPT-2'-O-Me-cAMP | PKA Activation | EC50 > 10 µM | In vitro | |
| 8-pCPT-cAMP | PDE VA Inhibition | IC50 = 0.9 µM | In vitro | |
| 8-pCPT-cAMP | PDE III Inhibition | IC50 = 24 µM | In vitro | |
| 8-pCPT-cAMP | PDE IV Inhibition | IC50 = 25 µM | In vitro |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and validate your 8-pCPT-cAMP results.
Protocol 1: Rap1 Activation Assay (Pull-down)
This assay measures the activation of Rap1, a key downstream effector of Epac.
Materials:
-
RalGDS-RBD agarose (B213101) beads
-
1X Assay/Lysis Buffer (supplemented with protease inhibitors)
-
GTPγS (positive control)
-
GDP (negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency and treat with 8-pCPT-cAMP or controls.
-
Wash cells with ice-cold PBS and lyse with 1X Assay/Lysis Buffer on ice.
-
Clarify lysates by centrifugation.
-
Incubate a portion of the lysate with GTPγS (positive control) and another with GDP (negative control).
-
Add RalGDS-RBD agarose beads to all samples and incubate at 4°C with gentle agitation to pull down active (GTP-bound) Rap1.
-
Wash the beads with 1X Assay Buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-Rap1 antibody.
Protocol 2: PKA Activity Assay
This assay helps to determine if 8-pCPT-cAMP is causing off-target activation of PKA in your system.
Materials:
-
PKA substrate (e.g., Kemptide)
-
[γ-³²P]ATP or a non-radioactive PKA activity kit
-
Kinase assay buffer
-
P81 phosphocellulose paper (for radioactive assay) or microplate reader (for colorimetric/fluorometric assay)
Procedure (Example using a colorimetric kit):
-
Prepare cell lysates from treated and control cells.
-
Add standards and diluted samples to a microplate pre-coated with a PKA substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time (e.g., 90 minutes).
-
Wash the wells and add a phospho-specific substrate antibody.
-
Add an HRP-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance.
-
Calculate PKA activity based on the standard curve.
Protocol 3: Intracellular Calcium Measurement using Fura-2 AM
This protocol measures changes in intracellular calcium, a known downstream event of Epac activation in some cell types.
Materials:
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127 (optional)
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Prepare a Fura-2 AM stock solution (1-5 mM) in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock to a final working concentration of 1-5 µM in HBSS. Pluronic F-127 can be added to aid in dye solubilization.
-
Incubate cells with the Fura-2 AM loading solution for 15-60 minutes at 20-37°C, protected from light.
-
Wash the cells twice with fresh, pre-warmed buffer to remove extracellular dye.
-
Allow 20-30 minutes for complete de-esterification of the dye within the cells.
-
Measure the fluorescence emission at ~510 nm after excitation at 340 nm and 380 nm.
-
The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows related to 8-pCPT-cAMP experiments.
Caption: Simplified Epac signaling pathway activated by 8-pCPT-cAMP.
Caption: Potential off-target activation of the PKA signaling pathway.
Caption: A logical workflow for troubleshooting 8-pCPT-cAMP experiments.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
refining 8-pCPT-2'-O-Me-cAMP-AM treatment protocols
This guide provides researchers, scientists, and drug development professionals with essential information for refining treatment protocols involving 8-pCPT-2'-O-Me-cAMP-AM. It includes troubleshooting advice, frequently asked questions, and detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is 8-pCPT-2'-O-Me-cAMP-AM and what is its primary mechanism of action?
8-pCPT-2'-O-Me-cAMP-AM is a cell-permeable analog of cyclic AMP (cAMP).[1][2] Its primary mechanism is to selectively activate the Exchange protein directly activated by cAMP (Epac), also known as cAMP-GEF.[1][3] Unlike endogenous cAMP which activates both Epac and Protein Kinase A (PKA), this analog is designed to specifically study Epac-mediated signaling pathways.[4] The acetoxymethyl (AM) ester group enhances its ability to cross cell membranes; once inside the cell, endogenous esterases cleave this group, releasing the active form, 8-pCPT-2'-O-Me-cAMP.
Q2: How does 8-pCPT-2'-O-Me-cAMP-AM achieve selectivity for Epac over PKA?
The selectivity arises from a methyl group modification at the 2'-OH position of the ribose sugar. This modification prevents the compound from effectively binding to and activating PKA, while it is well-tolerated by Epac. This specificity allows researchers to dissect the roles of Epac signaling independently of PKA-mediated pathways.
Q3: What are the downstream effects of Epac activation by this compound?
Activation of Epac by 8-pCPT-2'-O-Me-cAMP-AM leads to its function as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. This activation of Rap proteins can influence a wide range of cellular processes including cell adhesion, junction formation, exocytosis, ion channel activity, and gene expression. For example, it has been shown to induce Rap1 activation in HUVECs, leading to junction tightening, and stimulate insulin (B600854) secretion in pancreatic β-cells.
Q4: How should I prepare and store stock solutions of 8-pCPT-2'-O-Me-cAMP-AM?
The compound is a lyophilized solid that should be stored desiccated at -20°C for long-term stability (up to 2 years). Stock solutions are typically prepared in anhydrous DMSO at concentrations up to 100 mM. These stock solutions should be stored at -20°C and are generally stable for up to one month. To avoid hydrolysis of the AM ester, it is recommended to prepare stock solutions in absolute DMSO.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low cellular response | Compound Degradation: The AM ester is susceptible to hydrolysis. | Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. Store desiccated at -20°C. |
| Esterase Activity in Serum: Esterases present in serum can cleave the AM group extracellularly, preventing the compound from entering the cells. | Apply the compound to cells in serum-free media. If serum is required, minimize the pre-incubation time. | |
| Insufficient Incubation Time/Concentration: The compound may not have had enough time or a high enough concentration to elicit a response. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. Concentrations can range from 1 µM to 100 µM. | |
| Low Epac Expression: The cell line being used may not express sufficient levels of Epac1 or Epac2. | Verify Epac expression levels in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have robust Epac signaling. | |
| Inconsistent results between experiments | Variable Stock Solution Potency: Improper storage or handling can lead to degradation of the compound over time. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Always use fresh dilutions for each experiment. |
| Differences in Cell Culture Conditions: Factors like cell passage number, confluency, and serum batch can affect cellular responses. | Standardize all cell culture parameters. Ensure cells are healthy and in a consistent growth phase for all experiments. | |
| Potential Off-Target Effects Observed | PKA Activation at High Concentrations: Although selective, very high concentrations might lead to some PKA activation. | Use the lowest effective concentration determined from your dose-response curve. As a control, use PKA-specific inhibitors (e.g., H-89, KT 5720) to confirm the observed effect is PKA-independent. |
| Hydrolysis to Active Metabolite: The active form, 8-pCPT-2'-O-Me-cAMP, could have different effects if not efficiently cleared. | Include a control with the non-AM ester version of the compound if extracellular effects are suspected. |
Experimental Protocols & Data
Working Concentrations and Incubation Times
The optimal concentration and incubation time for 8-pCPT-2'-O-Me-cAMP-AM are highly dependent on the cell type and the specific biological question. The following table summarizes concentrations used in published studies.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ~0.1 µM (ECmax) | Not specified | Rap1 activation | |
| INS-1 (Rat Insulinoma) Cells | 10 - 100 µM | 10 seconds | Ca2+ mobilization (CICR) | |
| INS-1 (Rat Insulinoma) Cells | Not specified | Not specified | Insulin secretion | |
| Human Pancreatic β-cells | 50 µM | Not specified | Ca2+ mobilization (CICR) | |
| Hypoxia-treated cells | 2.5 µM | 30 minutes | Prevention of adherens junction disassembly | |
| A431 cells | Not specified | Not specified | >100 times more cell-permeable than CPT |
General Protocol for Cell Treatment
-
Prepare Stock Solution: Dissolve 8-pCPT-2'-O-Me-cAMP-AM in anhydrous DMSO to a concentration of 10-50 mM. Store aliquots at -20°C.
-
Cell Culture: Plate cells and grow to the desired confluency in their standard growth medium.
-
Starvation (Optional but Recommended): To reduce background signaling, replace the growth medium with serum-free medium for 2-4 hours before treatment.
-
Treatment: Dilute the stock solution to the desired final concentration in serum-free medium . Remove the old medium from the cells and add the treatment medium.
-
Incubation: Incubate the cells for the desired period (ranging from minutes to hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, lyse the cells for protein analysis (e.g., Rap1 activation assay), perform imaging, or conduct other relevant functional assays.
Visualizations
Signaling Pathway of 8-pCPT-2'-O-Me-cAMP-AM
This diagram illustrates the mechanism of action, starting from cell entry to the activation of downstream effectors.
References
Validation & Comparative
A Comparative Guide to PKA Activation: 8-pCPT-cAMP vs. 8-Br-cAMP
In the study of cyclic AMP (cAMP)-mediated signaling pathways, the selection of an appropriate analog to activate Protein Kinase A (PKA) is critical for achieving specific and reliable experimental outcomes. Among the plethora of available cAMP analogs, 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP) and 8-Bromoadenosine-3′,5′-cyclic monophosphate (8-Br-cAMP) are two of the most widely utilized compounds. This guide provides a detailed comparison of their performance in PKA activation, supported by experimental data and methodologies, to assist researchers in making an informed choice for their studies.
Mechanism of Action and Structural Differences
Both 8-pCPT-cAMP and 8-Br-cAMP are analogs of cAMP and activate PKA by binding to its regulatory (R) subunits, causing a conformational change that leads to the dissociation and subsequent activation of the catalytic (C) subunits. The primary structural difference lies in the substitution at the C8 position of the adenine (B156593) ring. This modification makes both analogs resistant to degradation by phosphodiesterases (PDEs), enzymes that normally hydrolyze cAMP, thus ensuring sustained PKA activation in experimental systems.
The nature of the C8 substituent—a bulky, lipophilic chlorophenylthio group in 8-pCPT-cAMP versus a smaller bromine atom in 8-Br-cAMP—influences several key properties, including membrane permeability, isozyme selectivity, and off-target effects.
Validating 8-pCPT-cAMP as a Specific Epac Activator: A Comparative Guide
In the landscape of cyclic AMP (cAMP) signaling research, the precise dissection of its downstream pathways is paramount. For years, Protein Kinase A (PKA) was considered the primary effector of cAMP. However, the discovery of Exchange Protein directly Activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis.[1] To investigate the distinct roles of these two pathways, researchers rely on selective activators. This guide provides a comprehensive comparison of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), a widely used Epac-selective agonist, with other cAMP analogs, supported by experimental data and detailed protocols.
Comparative Analysis of cAMP Analogs
8-pCPT-2'-O-Me-cAMP has emerged as a valuable tool for its ability to potently activate Epac while exhibiting significantly lower affinity for PKA.[2][3] This selectivity is crucial for attributing cellular responses specifically to Epac activation. The introduction of a 2'-O-methyl group to the ribose of cAMP confers this Epac specificity.[2] In contrast, other cAMP analogs, such as 8-CPT-cAMP, can activate both PKA and Epac, making it challenging to delineate their individual contributions to cellular signaling.[1] For selective activation of PKA, N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) is often employed.
The acetoxymethyl (AM) ester form, 8-pCPT-2'-O-Me-cAMP-AM, is a cell-permeable prodrug that readily crosses the plasma membrane and is subsequently hydrolyzed by intracellular esterases to its active form. This enhances its efficacy in living cells.
Table 1: Quantitative Comparison of cAMP Analog Specificity
| Compound | Target(s) | EC50 for Epac1 Activation | Potency vs. cAMP for Epac1 | PKA Activation | Key Characteristics |
| 8-pCPT-2'-O-Me-cAMP | Epac1/2 | 2.2 µM / 1.8 µM | Higher affinity than cAMP | Weak activator | Highly selective for Epac over PKA. |
| cAMP | Epac1/2, PKA | 30 µM | - | Potent activator | Endogenous second messenger. |
| 8-CPT-cAMP | Epac, PKA | - | Activates Epac | Activates PKA | Lacks high selectivity between Epac and PKA. |
| N6-Bnz-cAMP | PKA | No significant activation | - | Potent activator | PKA-selective activator. |
Experimental Validation of 8-pCPT-cAMP Specificity
The specificity of 8-pCPT-2'-O-Me-cAMP as an Epac activator has been validated through various experimental approaches. These experiments typically involve demonstrating a biological response to 8-pCPT-2'-O-Me-cAMP that is independent of PKA activity.
Key Experimental Protocols
1. Rap1 Activation Assay:
-
Objective: To directly measure the activation of Epac's downstream effector, Rap1.
-
Methodology:
-
Cells (e.g., NIH3T3 cells stably transfected with Epac1) are treated with the cAMP analog of interest (e.g., 100 µM 8-pCPT-2'-O-Me-cAMP).
-
Cell lysates are collected, and GTP-bound (active) Rap1 is pulled down using a GST-fusion protein containing the Rap-binding domain of RalGDS.
-
The amount of activated Rap1 is quantified by immunoblotting using a Rap1-specific antibody.
-
-
Expected Outcome: 8-pCPT-2'-O-Me-cAMP and cAMP will show a significant increase in GTP-bound Rap1, while a PKA-specific activator like N6-Bnz-cAMP will not.
2. CRE-Luciferase Reporter Assay:
-
Objective: To assess PKA-dependent gene transcription.
-
Methodology:
-
Cells (e.g., INS-1) are transfected with a reporter plasmid containing luciferase under the control of multiple cAMP response elements (CRE).
-
Transfected cells are stimulated with various cAMP analogs (e.g., 30-300 µM 8-CPT-cAMP or 100 µM 8-pCPT-2'-O-Me-cAMP).
-
Luciferase activity is measured as an indicator of PKA-mediated CREB phosphorylation and subsequent gene expression.
-
-
Expected Outcome: PKA-activating compounds like 8-CPT-cAMP will induce a dose-dependent increase in luciferase activity, which can be blocked by PKA inhibitors (e.g., H-89). In contrast, 8-pCPT-2'-O-Me-cAMP will not stimulate luciferase activity, demonstrating its lack of PKA activation.
3. Measurement of Intracellular Calcium ([Ca2+]i):
-
Objective: To measure Epac-mediated calcium mobilization.
-
Methodology:
-
Cells (e.g., human pancreatic β-cells or INS-1 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., fura-2).
-
Cells are stimulated with 8-pCPT-2'-O-Me-cAMP (e.g., 10-100 µM), and changes in intracellular calcium are monitored using fluorescence microscopy.
-
To confirm PKA independence, experiments are repeated in the presence of PKA inhibitors (e.g., 10 µM H-89 or KT 5720).
-
-
Expected Outcome: 8-pCPT-2'-O-Me-cAMP will induce a dose-dependent increase in intracellular calcium, and this effect will not be blocked by PKA inhibitors, indicating an Epac-mediated mechanism.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of PKA and Epac and a typical experimental workflow for validating the specificity of 8-pCPT-cAMP.
References
- 1. scbt.com [scbt.com]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 8-pCPT-cAMP Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of 8-pCPT-cAMP, a selective activator of Exchange protein directly activated by cAMP (Epac), across various cell lines. The information presented is supported by experimental data to aid in the evaluation and application of this compound in research and drug development.
Introduction to 8-pCPT-cAMP
8-(4-Chlorophenylthio)-3',5'-cyclic adenosine (B11128) monophosphate (8-pCPT-cAMP) and its cell-permeable analog, 8-pCPT-2'-O-Me-cAMP-AM, are potent and selective activators of Epac proteins (Epac1 and Epac2).[1][2] These proteins act as guanine (B1146940) nucleotide exchange factors for the small GTPase Rap1.[1] Unlike the endogenous second messenger cAMP, which activates both Epac and Protein Kinase A (PKA), 8-pCPT-cAMP exhibits strong selectivity for Epac, making it a valuable tool for dissecting Epac-specific signaling pathways.[1][3] This guide cross-validates the effects of 8-pCPT-cAMP in pancreatic, endothelial, and cancer cell lines, highlighting both common and cell-type-specific responses.
Comparative Effects of 8-pCPT-cAMP in Different Cell Lines
The biological outcomes of Epac activation by 8-pCPT-cAMP are diverse and dependent on the cellular context. Below is a summary of its effects in prominent cell line models.
Pancreatic β-Cells
In pancreatic β-cells, 8-pCPT-cAMP plays a crucial role in insulin (B600854) secretion and calcium homeostasis.
| Cell Line | Concentration | Observed Effect | Reference |
| INS-1 (rat insulinoma) | 50 µM | Mobilization of Ca2+ from intracellular stores. | |
| INS-1 | 20 µM (AM form) | Activation of the cAMP reporter Epac1-camps. | |
| Human Pancreatic β-cells | Not specified | Stimulation of Ca2+-induced Ca2+ release (CICR) and exocytosis. | |
| INS-1 | 0.3-3.0 µM (AM form) | Dose- and time-dependent activation of Epac1-camps. | |
| Rat INS-1 | Not specified | Stimulation of insulin secretion. |
Endothelial and Immune Cells
In endothelial and immune cells, 8-pCPT-cAMP influences cell adhesion and junctional integrity.
| Cell Line | Concentration | Observed Effect | Reference |
| HUVECs (Human Umbilical Vein Endothelial Cells) | Not specified | Induction of Rap activation and junction tightening. | |
| Jurkat-Epac1 cells | Not specified | Triggers adhesion to fibronectin. |
Cancer Cell Lines
The effects of cAMP analogs in cancer cells are complex and can be antiproliferative. It is important to distinguish the effects of 8-pCPT-cAMP from another analog, 8-Cl-cAMP, which often induces apoptosis through a different mechanism.
| Cell Line | Compound | Concentration | Observed Effect | Reference |
| ARO, NPA (BRAF-positive carcinoma) | PKA I-selective cAMP analogs | Not specified | Potent antiproliferative effect, growth arrest. | |
| WRO (BRAF-negative carcinoma) | PKA I-selective cAMP analogs | Not specified | No significant antiproliferative effect. | |
| ARO, NPA, WRO | 8-Cl-cAMP | Not specified | Inhibition of cell growth, induction of apoptosis via AMPK and p38 MAPK activation. | |
| K562, HeLa | 8-Cl-cAMP | IC50 = 4-16.5 µM | Antiproliferative action. | |
| SH-SY5Y, HL60 | 8-Cl-cAMP | Not specified | Extensive apoptosis. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of 8-pCPT-cAMP and a general workflow for assessing its cellular effects.
Caption: 8-pCPT-cAMP selectively activates Epac, leading to Rap1 activation and downstream cellular responses.
Caption: A generalized workflow for studying the effects of 8-pCPT-cAMP in cultured cells.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the literature.
Rap1 Activation Assay
This assay is used to measure the activation state of the small GTPase Rap1, a direct downstream target of Epac.
-
Cell Lysis: After treatment with 8-pCPT-cAMP-AM, cells are washed with ice-cold PBS and lysed in a buffer containing protease inhibitors.
-
Pull-down: Cell lysates are incubated with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1. The GST-RalGDS-RBD is typically bound to glutathione-Sepharose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amount of activated Rap1 is detected by immunoblotting with an anti-Rap1 antibody.
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca2+]i).
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, by incubation in a physiological salt solution.
-
Imaging: The cells are then imaged using a fluorescence microscope equipped with a system for alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Data Acquisition: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the [Ca2+]i.
-
Stimulation: 8-pCPT-cAMP is added to the cells during imaging to observe its effect on [Ca2+]i in real-time.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., 8-Cl-cAMP) for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
8-pCPT-cAMP is a valuable pharmacological tool for the specific activation of Epac-mediated signaling pathways. Its effects are highly cell-type-dependent, ranging from the potentiation of insulin secretion in pancreatic β-cells to the regulation of cell adhesion in endothelial cells. In the context of cancer, the effects of cAMP analogs are complex, and it is crucial to differentiate the actions of Epac-selective activators like 8-pCPT-cAMP from other analogs such as 8-Cl-cAMP, which can induce apoptosis through PKA-independent mechanisms. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at elucidating the multifaceted roles of Epac signaling in various physiological and pathological processes.
References
The Superiority of 8-pCPT-2'-O-Me-cAMP as a Selective Epac Activator: A Comparative Analysis
In the landscape of cyclic AMP (cAMP) signaling research, the quest for specific and potent activators of the Exchange protein directly activated by cAMP (Epac) has been critical in dissecting its roles from the well-established Protein Kinase A (PKA) pathway. Among the chemical tools developed, 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) has emerged as a superior and more selective activator of Epac than its predecessor, 8-(4-chlorophenylthio)-adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP). This guide provides a detailed comparison of these two analogs, supported by experimental data, to assist researchers in selecting the optimal tool for their investigations into Epac signaling.
Enhanced Potency and Selectivity of 8-pCPT-2'-O-Me-cAMP
The key distinction between these two cAMP analogs lies in the modification at the 2'-position of the ribose ring. The addition of a 2'-O-methyl group in 8-pCPT-2'-O-Me-cAMP dramatically enhances its selectivity for Epac over PKA. This structural alteration exploits a subtle difference in the cAMP-binding domains of Epac and PKA. While PKA requires the 2'-hydroxyl group for high-affinity binding, Epac can accommodate the bulkier 2'-O-methyl substitution.
Experimental evidence consistently demonstrates the superior potency and selectivity of 8-pCPT-2'-O-Me-cAMP. In vitro Rap1 activation assays, a downstream functional readout of Epac activation, have shown that 8-pCPT-2'-O-Me-cAMP activates Epac1 with a half-maximal effective concentration (EC50) of approximately 2.2 µM, a significantly higher potency compared to the endogenous activator, cAMP, which has an EC50 of 30 µM in the same assay.[1] In contrast, 8-pCPT-cAMP activates both Epac and PKA with similar efficacy to cAMP itself.[2]
Furthermore, studies have shown that 8-pCPT-cAMP is only 30 to 100 times less potent than cAMP in activating PKA, indicating a significant potential for off-target effects at concentrations required for robust Epac activation. Conversely, 8-pCPT-2'-O-Me-cAMP is a very weak activator of PKA, making it a highly selective tool for studying Epac-specific cellular processes.[1]
Quantitative Comparison of Epac and PKA Activation
To provide a clear overview of the performance of these two compounds, the following table summarizes key quantitative data from comparative studies.
| Compound | Target | Parameter | Value | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [1] |
| PKA | Activation | Weak activator | [1] | |
| 8-pCPT-cAMP | Epac1 | Activation | Full agonist (similar to cAMP) | |
| PKA | Activation | Full agonist (similar to cAMP) | ||
| PKA | Potency vs. cAMP | 30-100x less potent | ||
| cAMP (reference) | Epac1 | EC50 | 30 µM |
Experimental Methodologies
The characterization and comparison of these Epac activators rely on robust experimental protocols. Below are detailed methodologies for two key assays used to assess Epac activation.
Förster Resonance Energy Transfer (FRET)-based Epac Activation Assay
This real-time, cell-based assay directly measures the conformational change in Epac upon cAMP binding.
Principle: A genetically encoded biosensor consisting of Epac flanked by a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) is expressed in cells. In the inactive state, the fluorophores are in close proximity, allowing for FRET. Upon binding of a cAMP analog, Epac undergoes a conformational change, increasing the distance between the fluorophores and leading to a decrease in FRET, which can be quantified.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293) on glass-bottom dishes. Transfect cells with an Epac-FRET biosensor plasmid using a suitable transfection reagent and allow for expression for 24-48 hours.
-
Imaging Setup: Use an inverted fluorescence microscope equipped with a dual-emission photometer or a camera-based system capable of capturing both donor and acceptor fluorescence channels simultaneously. Maintain cells in a physiological buffer at 37°C.
-
Baseline Measurement: Excite the donor fluorophore (e.g., CFP at ~430 nm) and measure the emission of both the donor (e.g., CFP at ~475 nm) and the acceptor (e.g., YFP at ~530 nm). Record the baseline FRET ratio (Acceptor/Donor intensity) for a stable period.
-
Compound Addition: Add 8-pCPT-2'-O-Me-cAMP or 8-pCPT-cAMP at various concentrations to the cells.
-
Data Acquisition: Continuously record the donor and acceptor fluorescence intensities to monitor the change in FRET ratio over time.
-
Data Analysis: Calculate the change in the FRET ratio from the baseline. Plot the dose-response curve of the FRET change against the logarithm of the agonist concentration to determine the AC50 value.
Rap1 Activation Pull-Down Assay
This biochemical assay measures the activation of Rap1, a direct downstream effector of Epac.
Principle: Active, GTP-bound Rap1 specifically binds to the RalGDS-Ras binding domain (RBD). This interaction is utilized to "pull down" active Rap1 from cell lysates using GST-tagged RalGDS-RBD immobilized on glutathione (B108866) beads. The amount of pulled-down Rap1 is then quantified by Western blotting.
Protocol:
-
Cell Lysis: Treat cells with the desired Epac activator for a specific time. Lyse the cells on ice with a lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pull-Down: Incubate the clarified lysates with GST-RalGDS-RBD beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: Detect the signal using a chemiluminescence substrate and quantify the band intensity. Normalize the amount of active Rap1 to the total Rap1 in the input lysates.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
Based on the available experimental data, 8-pCPT-2'-O-Me-cAMP is unequivocally a better and more reliable tool for the specific activation of Epac than 8-pCPT-cAMP . Its enhanced potency and, most importantly, its high selectivity for Epac over PKA minimize the risk of off-target effects, allowing for a more precise dissection of Epac-mediated signaling pathways. For researchers and drug development professionals investigating the physiological and pathological roles of Epac, 8-pCPT-2'-O-Me-cAMP is the recommended activator of choice. When designing experiments, it is crucial to employ well-validated assays such as FRET-based methods for real-time monitoring of Epac activation and Rap1 pull-down assays to confirm downstream signaling events.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of 8-pCPT-cAMP in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of 8-pCPT-cAMP, an Epac-selective cyclic AMP (cAMP) analog, with other cAMP signaling modulators in various cancer models. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of 8-pCPT-cAMP as a potential anti-cancer therapeutic.
Overview of cAMP Signaling in Cancer
Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The effects of cAMP are primarily mediated through two downstream effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). The signaling pathways initiated by PKA and Epac can have distinct and sometimes opposing effects on cancer cell proliferation and survival, making the selective targeting of these pathways a key therapeutic strategy.
Key Signaling Molecules:
-
8-pCPT-cAMP (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate): A potent and selective activator of Epac proteins (Epac1 and Epac2). Its cell-permeable analog, 8-pCPT-2'-O-Me-cAMP, is often used in in vivo studies.
-
PKA-selective cAMP analogs: Compounds that preferentially activate PKA, leading to the phosphorylation of downstream targets involved in gene transcription and cellular metabolism.
-
8-Cl-cAMP (8-Chloro-cAMP): A cAMP analog that has been evaluated in Phase I clinical trials.[1] Its anti-cancer effects are largely attributed to its metabolite, 8-Cl-adenosine, which acts independently of PKA to induce apoptosis.[2]
In Vivo Efficacy of 8-pCPT-cAMP and Comparators
The in vivo efficacy of 8-pCPT-cAMP and other cAMP analogs is highly context-dependent, varying with the cancer type and the specific signaling dependencies of the tumor cells.
8-pCPT-2'-O-Me-cAMP in Prostate Cancer Xenograft Model
A study by Menon et al. investigated the effect of the cell-permeable 8-pCPT-cAMP analog, 8-pCPT-2'-O-Me-cAMP, in a PC3 human prostate cancer xenograft model in nude mice.[3]
Quantitative Data Summary:
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Mean Tumor Weight (g) at Day 28 |
| PC3 (Control) | ~1400 | ~1.4 |
| PC3 + 8-pCPT-2'-O-Me-cAMP | ~1200 | ~1.2 |
| PC3-cRap1 (Control) | ~1600 | ~1.6 |
| PC3-cRap1 + 8-pCPT-2'-O-Me-cAMP | ~400 | ~0.4 |
Data are approximated from graphical representations in the source publication for illustrative purposes.[2][3]
Key Findings:
-
Treatment with 8-pCPT-2'-O-Me-cAMP alone did not significantly inhibit the growth of PC3 tumors.[3]
-
However, in PC3 cells engineered to express a constitutively active form of Rap1 (PC3-cRap1), 8-pCPT-2'-O-Me-cAMP dramatically inhibited tumor growth, reduced tumor weight, and suppressed angiogenesis.[3]
-
Mechanistically, the study revealed a complex interplay where 8-pCPT-2'-O-Me-cAMP stimulated PKA in the prostate cancer cells, which in turn antagonized the pro-angiogenic effects of Rap1.[3]
Experimental Protocols
Prostate Cancer Xenograft Model (Menon et al.)
Cell Line and Animal Model:
-
Human prostate cancer cell line: PC3 and PC3-cRap1 (stably expressing constitutively active Rap1).
-
Animals: Male athymic nude mice (nu/nu), 4-6 weeks old.
Tumor Implantation:
-
PC3 or PC3-cRap1 cells (2 x 10⁶ in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) were injected subcutaneously into the flank of each mouse.
Drug Administration:
-
When tumors reached a volume of approximately 100-150 mm³, osmotic minipumps (Alzet model 2004) were surgically implanted subcutaneously.
-
The pumps were loaded to deliver 8-pCPT-2'-O-Me-cAMP at a concentration of 250 µM in a vehicle of 50% DMSO in PBS. The infusion was continuous over 28 days.
Tumor Growth Assessment:
-
Tumor volume was measured twice weekly using calipers and calculated with the formula: (length × width²) / 2.
-
At the end of the 28-day treatment period, mice were euthanized, and tumors were excised and weighed.
Signaling Pathways and Experimental Workflow
The differential effects of cAMP analogs are rooted in their ability to selectively activate distinct downstream signaling cascades.
Signaling Pathways of cAMP Analogs in Cancer
Caption: Differential activation of PKA and Epac signaling pathways by cAMP analogs.
Experimental Workflow for In Vivo Efficacy Validation
Caption: General workflow for assessing the in vivo efficacy of anti-cancer agents.
Conclusion
The in vivo efficacy of the Epac-selective activator 8-pCPT-cAMP is complex and appears to be highly dependent on the specific cancer type and the underlying signaling network of the tumor cells. As demonstrated in the prostate cancer model, its effects can be modulated by the interplay with the PKA pathway. This highlights the importance of a thorough understanding of the molecular characteristics of a target cancer when considering therapeutic strategies based on cAMP signaling modulation.
Further in vivo studies across a broader range of cancer models are necessary to fully elucidate the therapeutic potential of 8-pCPT-cAMP and to identify patient populations that are most likely to benefit from this targeted approach. The comparison with PKA-selective analogs and established chemotherapeutic agents will be crucial in defining its place in the landscape of cancer therapy.
References
- 1. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Interplay between Rap1 and PKA Regulates Induction of Angiogenesis in Prostate Cancer | PLOS One [journals.plos.org]
- 3. A Novel Interplay between Rap1 and PKA Regulates Induction of Angiogenesis in Prostate Cancer | PLOS One [journals.plos.org]
The Lipophilic Advantage: 8-pCPT-cAMP-AM Demonstrates Superior Membrane Permeability Over its Parent Compound
For researchers in cellular signaling and drug development, the effective delivery of bioactive compounds into cells is a critical determinant of experimental success. Cyclic adenosine (B11128) monophosphate (cAMP) analogs are powerful tools for dissecting cellular pathways, but their inherent polarity often limits their ability to cross the cell membrane. This guide provides a comparative analysis of the membrane permeability of 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP) and its cell-permeant prodrug, 8-pCPT-cAMP acetoxymethyl (AM) ester, highlighting the significantly enhanced cellular uptake of the AM ester form.
The fundamental challenge with using charged molecules like 8-pCPT-cAMP is their poor diffusion across the lipophilic cell membrane. To overcome this, the AM ester form was developed. This modification masks the negative charge of the phosphate (B84403) group, rendering the molecule more lipophilic and facilitating its passive diffusion into the cell. Once inside, ubiquitous intracellular esterases cleave the AM group, releasing the active 8-pCPT-cAMP to interact with its intracellular targets.[1] This strategy has been shown to dramatically increase the intracellular concentration of the active compound.
Quantitative Comparison of Cellular Uptake
Experimental data from studies on C6 glioma cells using High-Performance Liquid Chromatography (HPLC) provides a quantitative comparison of the membrane permeability and subsequent intracellular accumulation of 8-pCPT-cAMP and its AM ester. The results clearly demonstrate the superior efficacy of the AM ester in delivering the active compound into the cells.
| Compound | Extracellular Concentration | Intracellular Concentration (% of Extracellular) |
| 8-pCPT-cAMP | 3 mM | 0.8% |
| 8-pCPT-cAMP-AM | 0.03 mM | 120% (as 8-pCPT-cAMP) |
| (Data sourced from a study on C6 glioma cells)[2] |
As the data indicates, a much lower extracellular concentration of the AM ester results in a significantly higher intracellular concentration of the active 8-pCPT-cAMP compared to the administration of the parent compound itself. In fact, one report suggests that the AM ester form is over 100 times more cell-permeable than 8-pCPT-cAMP.[3]
Experimental Protocol: Measurement of Intracellular Accumulation by HPLC
The following protocol outlines the methodology used to quantify the intracellular concentrations of cAMP analogs.
Cell Culture and Incubation:
-
C6 glioma cells are cultured to a density of 8x10^6 cells per dish.
-
The cells are then incubated with the desired concentration of the cAMP analog (e.g., 3 mM for 8-pCPT-cAMP or 0.01 to 3 mM for 8-pCPT-cAMP-AM) for 60 minutes.[2]
Sample Preparation:
-
Following incubation, the cells are rapidly washed twice with ice-cold phosphate-buffered saline (PBS) and immediately flash-frozen.
-
Ice-cold 12% perchloric acid (PCA) is added to the cells, and they are mechanically disrupted.
-
The cell extracts and the incubation medium are centrifuged to pellet debris.[2]
Sample Analysis:
-
The supernatants from the centrifugation step are desalted using solid-phase extraction (C18 SPE-Cartridges).
-
The desalted samples are then lyophilized.
-
The dried samples are redissolved and analyzed by HPLC using a Purospher® RP 18e column with a mobile phase consisting of 10 mM triethylammonium (B8662869) formate (B1220265) (pH 6.5) and methanol (B129727), with the methanol concentration adjusted based on the lipophilicity of the compound being analyzed.
Quantification:
-
The amount of the analog in the samples is quantified by comparing the peak areas to an external standard.
-
The intracellular concentration is calculated based on the measured amount of the analog and the average cell volume (e.g., an average volume of 8.18 pL for a semiconfluent C6 glioma cell).
The cAMP Signaling Pathway
8-pCPT-cAMP is an analog of the ubiquitous second messenger, cyclic AMP (cAMP). The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP. cAMP then primarily activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets to effect various cellular responses. 8-pCPT-cAMP is known to be a potent activator of another key cAMP effector, the Exchange protein directly activated by cAMP (Epac).
Caption: The canonical cAMP signaling pathway.
Prodrug Delivery Mechanism
The enhanced permeability of 8-pCPT-cAMP-AM is due to its prodrug nature. The acetoxymethyl ester group renders the molecule lipophilic, allowing it to easily traverse the cell membrane.
Caption: Cellular uptake and activation of 8-pCPT-cAMP-AM.
References
Safety Operating Guide
Proper Disposal Procedures for 8-pCPT-5'-AMP: A Guide for Laboratory Professionals
For Immediate Reference: Treat 8-pCPT-5'-AMP as a hazardous chemical waste product. All disposal procedures should comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper handling and disposal of this compound (8-(4-Chlorophenylthio)adenosine-5'-monophosphate), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound is classified as hazardous, with potential for carcinogenicity, skin and eye irritation, and specific target organ toxicity.[1]
Recommended PPE:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container must be in good condition and have a secure lid.
-
The label should clearly read "Hazardous Waste" and include the full chemical name: "8-(4-Chlorophenylthio)adenosine-5'-monophosphate".
-
This applies to the pure compound, as well as any contaminated materials such as pipette tips, gloves, and absorbent pads.
-
-
Segregation of Waste:
-
Store the this compound waste container separately from incompatible materials. Specific incompatibility data for this compound is limited; therefore, general best practices for chemical segregation should be followed. Store away from strong oxidizing agents, acids, and bases.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and alert your supervisor and EHS department.
-
For small, manageable spills, wear appropriate PPE.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2]
-
Carefully collect the absorbent material and spilled substance and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Once the waste container is full, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed for the waste manifest.
-
Signaling Pathway of 8-pCPT Analogs
This compound is an analog of adenosine (B11128) 5'-monophosphate (AMP). Similar 8-pCPT-cAMP compounds are known to be lipophilic activators of Protein Kinase A (PKA) and Epac (Exchange protein directly activated by cAMP).[1][3] These proteins are key components of the cyclic AMP (cAMP) signaling pathway, a crucial regulator of numerous cellular processes.
Caption: Activation of PKA and Epac signaling pathways by 8-pCPT analogs.
References
Essential Safety and Operational Guide for Handling 8-pCPT-5'-AMP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 8-pCPT-5'-AMP. The following procedures are based on available safety data for structurally related compounds and standard laboratory practices for handling chemical reagents.
Personal Protective Equipment (PPE)
Even in the absence of a specific hazard classification, the use of standard personal protective equipment is essential to ensure personal safety and maintain good laboratory practice.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Nitrile or latex gloves |
| Body Protection | Laboratory coat |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Area Setup:
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area. A chemical fume hood is recommended if the substance is in powdered form and there is a risk of inhalation.
-
Have all necessary equipment and reagents readily available, including a calibrated scale, appropriate solvents, and vortex mixer.
2. Weighing and Reconstitution:
-
When weighing the solid compound, do so in a draft-shielded balance enclosure to prevent dispersal of the powder.
-
To prepare a stock solution, slowly add the recommended solvent (e.g., DMSO) to the vial containing the pre-weighed compound.
-
Cap the vial securely and vortex until the solid is completely dissolved.
3. Experimental Use:
-
When adding the this compound solution to your experimental system (e.g., cell culture), use calibrated micropipettes for accurate measurement.
-
Avoid direct contact with skin and eyes.
-
Minimize the generation of aerosols.
4. Storage:
-
Store the solid compound and stock solutions at -20°C for long-term stability.[1]
-
Protect from light.
Disposal Plan
1. Waste Segregation:
-
Dispose of all materials that have come into contact with this compound, including pipette tips, tubes, and gloves, in a designated chemical waste container.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed waste container.
-
Do not pour solutions down the drain unless permitted by local regulations for non-hazardous chemical waste.
3. Solid Waste:
-
Contaminated solid waste, such as empty vials and absorbent paper, should be placed in the designated solid chemical waste stream.
4. Decontamination:
-
Clean the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces after handling the compound.
Signaling Pathway of cAMP Analogs
This compound is an analog of 5'-AMP and acts as a lipophilic activator of Protein Kinase A (PKA), Protein Kinase G (PKG), and Exchange Protein directly Activated by cAMP (Epac).[2][3] The diagram below illustrates the general signaling pathway initiated by cAMP analogs.
Caption: Simplified signaling cascade initiated by cAMP analogs like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
